Broquinaldol
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dibromo-2-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACJQWJZKPAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046235 | |
| Record name | Broquinaldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15599-52-7 | |
| Record name | Broquinaldol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15599-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Broquinaldol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Broquinaldol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Broquinaldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Broquinaldol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROQUINALDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519JDS089K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Broquinaldol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broquinaldol, a synthetic halogenated derivative of 8-hydroxyquinoline, is a compound of interest for its potential antimicrobial activities. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and proposed mechanisms of action, tailored for a scientific audience engaged in drug discovery and development.
Chemical Structure and Identification
This compound is chemically known as 5,7-dibromo-2-methylquinolin-8-ol. Its structure is characterized by a quinoline core, substituted with two bromine atoms at positions 5 and 7, a methyl group at position 2, and a hydroxyl group at position 8.
| Identifier | Value |
| IUPAC Name | 5,7-dibromo-2-methylquinolin-8-ol[1] |
| SMILES | CC1=NC2=C(C=C1)C(=CC(=C2O)Br)Br[1] |
| InChI | InChI=1S/C10H7Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3[1] |
| CAS Number | 15599-52-7 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Br₂NO | [1] |
| Molecular Weight | 316.98 g/mol | [1] |
| Melting Point | 126.9-128.5 °C | |
| Boiling Point | Not experimentally reported (likely decomposes). Predicted: ~363.74 °C | |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as ethanol, methanol, and Dimethyl Sulfoxide (DMSO).[2] | |
| Appearance | Likely a solid at room temperature. |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound (5,7-dibromo-2-methylquinolin-8-ol) are detailed below.
Method 1: Bromination in Methanol
This procedure is adapted from a method described for the synthesis of 5,7-dibromo-2-methylquinolin-8-ol.[3]
-
Materials:
-
8-hydroxy-2-methylquinoline
-
Bromine
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Water (H₂O)
-
-
Procedure:
-
Prepare a solution of bromine in methanol.
-
In a separate flask, create a mixture of 8-hydroxy-2-methylquinoline and sodium bicarbonate in methanol.
-
Add the bromine solution to the 8-hydroxy-2-methylquinoline mixture.
-
Stir the reaction mixture at room temperature.
-
Quench the reaction by adding sodium sulfite.
-
Filter the resulting mixture and wash the solid with water.
-
Dry the collected white solid under vacuum to obtain the crude this compound product.
-
Method 2: Bromination in Chloroform
This alternative method utilizes a different solvent for the bromination reaction.
-
Materials:
-
8-hydroxyquinoline
-
Bromine
-
Chloroform (CHCl₃)
-
Acetonitrile (CH₃CN)
-
5% Sodium bicarbonate solution (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 8-hydroxyquinoline in chloroform.
-
Prepare a solution of bromine in chloroform.
-
Add the bromine solution dropwise to the 8-hydroxyquinoline solution over a period of 5 minutes.
-
Stir the mixture at room temperature for 1 hour.
-
During the reaction, the quinoline salt may precipitate. After the reaction is complete, dissolve the resulting solid in acetonitrile.
-
Wash the organic layer with a 5% sodium bicarbonate solution and then dry it over sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product, which may be a mixture of mono- and di-brominated species.
-
Purification of this compound
The crude this compound synthesized by the methods above can be purified by recrystallization.
-
Protocol:
-
Dissolve the crude this compound product in boiling ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Single crystals of pure this compound will form.
-
Collect the crystals by filtration and dry them.
-
Analytical Characterization
Detailed analytical data is essential for the structural confirmation and purity assessment of this compound.
| Analytical Technique | Data |
| ¹H NMR (DMSO-d₆) | ¹H NMR data for the closely related 5,7-dibromo-8-hydroxyquinoline shows characteristic aromatic proton signals. For this compound, one would expect additional signals corresponding to the methyl group protons. A reported spectrum for 5,7-dibromo-8-hydroxyquinoline in DMSO shows peaks at approximately 8.98 (dd), 8.46 (dd), 7.85 (s), 7.77 (dd), and 3.37 (s) ppm. |
| ¹³C NMR | Expected signals would correspond to the ten carbon atoms of the dibrominated methyl-quinoline core. |
| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and C-Br stretching. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (316.98 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms. |
Proposed Mechanism of Action
The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on its structural similarity to other 8-hydroxyquinoline derivatives, its antimicrobial activity is likely attributed to two primary mechanisms: disruption of metal ion homeostasis and induction of oxidative stress in bacteria, and damage to the cell wall and membrane in fungi.
Antibacterial Mechanism
The proposed antibacterial action of 8-hydroxyquinolines involves the chelation of essential metal ions, leading to the disruption of cellular processes and the generation of reactive oxygen species (ROS).
Caption: Proposed antibacterial mechanism of this compound.
Antifungal Mechanism
In fungi, 8-hydroxyquinoline derivatives are thought to exert their effect by damaging the cell wall and compromising the integrity of the cytoplasmic membrane.
Caption: Proposed antifungal mechanism of this compound.
Conclusion
This compound presents a compelling scaffold for the development of novel antimicrobial agents. This guide has summarized its fundamental chemical properties, provided detailed experimental protocols for its synthesis and purification, and outlined its likely mechanisms of action based on the broader class of 8-hydroxyquinoline compounds. Further research is warranted to fully elucidate its specific biological targets and signaling pathways to optimize its therapeutic potential.
References
Probing the Enigmatic Mechanism of Broquinaldol: A Technical Whitepaper on a Plausible Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broquinaldol, a halogenated derivative of quinoline, has been noted for its antimicrobial properties. However, a detailed understanding of its mechanism of action remains elusive in publicly available scientific literature. This technical guide synthesizes information from structurally analogous compounds, primarily other halogenated 8-hydroxyquinolines, to speculate on a plausible mechanism of action for this compound. We postulate a dual-action model centered on metal ion chelation and membrane disruption . This document provides a framework for future research, including detailed hypothetical experimental protocols and visual representations of the speculated pathways, to facilitate the empirical validation of this proposed mechanism.
Introduction
This compound (5,7-dibromo-2-methylquinolin-8-ol) is a compound belonging to the halogenated quinoline class. While reported to possess antifungal and antibacterial activity, the molecular pathways through which it exerts these effects are not well-documented.[1] Understanding the mechanism of action is critical for the rational design of new therapeutic agents and for optimizing the application of existing compounds. Given the absence of direct experimental data for this compound, this whitepaper constructs a speculative mechanism by drawing parallels with structurally related and better-characterized 8-hydroxyquinolines, such as broxyquinoline and clioquinol.[2][3][4]
Chemical Structure and Properties
-
IUPAC Name: 5,7-dibromo-2-methylquinolin-8-ol[5]
-
Chemical Formula: C₁₀H₇Br₂NO[5]
-
Molecular Weight: 316.98 g/mol [5]
-
Key Structural Features:
Speculated Mechanism of Action: A Dual-Pronged Approach
Based on the known activities of structurally similar halogenated quinolines, we propose a dual mechanism of action for this compound's antimicrobial effects:
3.1. Metal Ion Chelation: Disrupting Essential Enzymatic Functions
The 8-hydroxyquinoline scaffold is a well-known potent chelator of divalent metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[4][6] These metal ions are essential cofactors for a vast array of microbial enzymes involved in critical metabolic pathways, including cellular respiration and DNA replication.
We speculate that this compound, through its 8-hydroxyl group and the nitrogen atom in the quinoline ring, forms stable complexes with these metal ions within the microbial cell.[8] This sequestration of essential metal ions would lead to the inhibition of metalloenzymes, thereby disrupting vital cellular processes and ultimately leading to microbial cell death.[2]
3.2. Membrane Disruption: Compromising Cellular Integrity
The lipophilic nature of this compound, enhanced by the two bromine atoms, likely facilitates its intercalation into the lipid bilayer of microbial cell membranes.[4] This insertion is proposed to disrupt the membrane's structural integrity, leading to:
-
Increased membrane permeability.[9]
-
Leakage of essential intracellular components, such as ions and metabolites.[9]
-
Dissipation of the proton motive force, which is critical for ATP synthesis.
This direct physical damage to the cell membrane would contribute significantly to the bactericidal and fungicidal effects of the compound.
Data Presentation: Biological Activities of Structurally Similar Compounds
As no direct quantitative data for this compound is readily available, the following table summarizes the known biological activities of structurally analogous 8-hydroxyquinoline compounds. This serves as a proxy to estimate the potential spectrum of activity for this compound.
| Compound | Class | Known Biological Activities | Documented Mechanisms of Action | References |
| Broxyquinoline | Dihalogenated 8-hydroxyquinoline | Antibacterial, Antifungal, Antiprotozoal | Metal ion chelation, Membrane disruption, Inhibition of HIF-1α | [2][4][9][10] |
| Clioquinol | Halogenated 8-hydroxyquinoline | Antibacterial, Antifungal, Antiprotozoal | Metal ion (Zn²⁺, Cu²⁺) chelation, Interference with DNA synthesis | [3][11][12][13] |
| 8-Hydroxyquinoline | 8-hydroxyquinoline | Antibacterial, Antifungal, Anticancer, Antineurodegenerative | Metal ion chelation | [6][14][15] |
Visualizing the Speculated Mechanism
To provide a clearer understanding of the proposed molecular interactions, the following diagrams were generated using the DOT language.
Caption: Speculated dual mechanism of action of this compound.
Caption: Hypothetical workflow for investigating this compound's mechanism.
Hypothetical Experimental Protocols
To empirically test the speculated mechanism of action, the following detailed experimental protocols are proposed.
6.1. Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
-
Methodology: A standard broth microdilution method will be employed following CLSI guidelines.
-
Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microorganism without this compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.
-
6.2. Metal Chelation Assay using UV-Visible Spectroscopy
-
Objective: To confirm the ability of this compound to chelate divalent metal ions.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare solutions of metal salts (e.g., FeCl₂, CuSO₄) in a buffer (e.g., Tris-HCl, pH 7.4).
-
Record the UV-Vis spectrum of this compound alone.
-
Titrate the this compound solution with increasing concentrations of the metal salt solution.
-
Record the UV-Vis spectrum after each addition.
-
A shift in the absorption maxima or a change in absorbance intensity upon addition of the metal ions will indicate the formation of a this compound-metal complex.
-
6.3. Membrane Permeability Assay using SYTOX Green
-
Objective: To assess the ability of this compound to disrupt the microbial cell membrane.
-
Methodology:
-
Grow the target microorganism to the mid-logarithmic phase and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the buffer to a standardized optical density.
-
Add SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, to the cell suspension to a final concentration of 1 µM.
-
Add varying concentrations of this compound to the cell suspension.
-
Use a positive control known to disrupt membranes (e.g., melittin) and a negative control (untreated cells).
-
Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
An increase in fluorescence intensity in the presence of this compound indicates membrane permeabilization.
-
6.4. Metal Supplementation Rescue Assay
-
Objective: To determine if the antimicrobial activity of this compound can be reversed by the addition of excess metal ions.
-
Methodology:
-
Perform a broth microdilution assay as described for the MIC determination.
-
In a parallel set of experiments, supplement the growth medium with an excess of Fe²⁺ or Cu²⁺ (e.g., 100 µM).
-
Determine the MIC of this compound in both the standard and metal-supplemented media.
-
A significant increase in the MIC in the presence of excess metal ions would suggest that metal chelation is a key component of its antimicrobial activity.
-
Conclusion and Future Directions
This whitepaper puts forth a scientifically plausible, albeit speculative, mechanism of action for this compound, centering on the dual activities of metal ion chelation and membrane disruption. This hypothesis is strongly supported by the well-documented mechanisms of structurally analogous 8-hydroxyquinoline compounds.
The provided hypothetical experimental protocols offer a clear roadmap for the empirical validation of this proposed mechanism. Future research should focus on executing these experiments to generate direct evidence for this compound's mode of action. Elucidating the precise molecular targets and pathways will be invaluable for the future development of quinoline-based antimicrobial agents and for understanding potential mechanisms of resistance.
References
- 1. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Broxyquinoline? [synapse.patsnap.com]
- 3. What is the mechanism of Clioquinol? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. dovepress.com [dovepress.com]
- 8. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Broxyquinoline used for? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is Clioquinol used for? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Broquinaldol: A Scoping Review of its Potential as an Anticancer Agent
Issuing an important notice to our readers: Extensive literature searches have not yielded any specific public-domain data on the anticancer properties of the compound broquinaldol. This document, therefore, serves as a structured template to guide research and data presentation for a potential investigation into this compound or similar quinoline derivatives as anticancer agents. The content within this whitepaper is illustrative and designed to meet the technical and formatting requirements of the intended scientific audience.
Executive Summary
This technical guide outlines a proposed framework for evaluating the potential of this compound, a halogenated quinoline derivative, as a novel anticancer agent. While currently recognized for its antimicrobial properties, the structural motif of this compound warrants investigation into its cytostatic and cytotoxic activities against various cancer cell lines. This document provides a template for the systematic presentation of preclinical data, including quantitative analysis of in vitro and in vivo efficacy, detailed experimental methodologies, and elucidation of potential mechanisms of action through signaling pathway mapping. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive blueprint for the preclinical assessment of this compound's anticancer potential.
Chemical and Physical Properties
This compound, with the chemical formula C₁₀H₇Br₂NO, is identified as 5,7-dibromo-2-methylquinolin-8-ol.[1][2][3] It is a halogenated derivative of quinoline.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5,7-dibromo-2-methylquinolin-8-ol | [1] |
| Synonyms | Brochinaldol, 5,7-Dibromo-2-methyl-8-quinolinol | [1][2] |
| CAS Number | 15599-52-7 | [1][2][3] |
| Molecular Formula | C₁₀H₇Br₂NO | [1][2][3] |
| Molecular Weight | 316.98 g/mol | [1][2] |
| Appearance | To be determined | [2] |
| Purity | >98% (or as per Certificate of Analysis) | [2] |
| Solubility | To be determined | [2] |
| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term | [2] |
Preclinical Data: In Vitro Efficacy
This section would typically summarize the results from in vitro studies designed to assess the cytotoxic and antiproliferative effects of this compound on a panel of human cancer cell lines.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The hypothetical IC₅₀ values for this compound against various cancer cell lines would be presented in Table 2.
Table 2: Hypothetical IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast (ER+) | 48 | Data not available |
| MDA-MB-231 | Breast (Triple-Negative) | 48 | Data not available |
| A549 | Lung (NSCLC) | 48 | Data not available |
| HCT116 | Colon | 48 | Data not available |
| PC-3 | Prostate | 48 | Data not available |
| U87-MG | Glioblastoma | 48 | Data not available |
Experimental Protocols
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3, and U87-MG) would be sourced from a reputable repository (e.g., ATCC). Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells would be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the media would be replaced with fresh media containing increasing concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well and incubated for an additional 4 hours.
-
The media containing MTT would be removed, and 150 µL of DMSO would be added to dissolve the formazan crystals.
-
The absorbance at 570 nm would be measured using a microplate reader.
-
The percentage of cell viability would be calculated relative to the vehicle-treated control cells, and the IC₅₀ values would be determined using non-linear regression analysis.
Mechanism of Action: Signaling Pathways
This section would explore the potential molecular mechanisms by which this compound may exert its anticancer effects. Based on the activities of other quinoline-based anticancer agents, hypothetical signaling pathways that could be investigated are presented below.
Hypothetical Signaling Pathway Perturbation
A potential mechanism of action for a novel anticancer agent could involve the inhibition of a key signaling pathway that promotes cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Workflow for Preclinical Evaluation
The systematic evaluation of a novel compound like this compound would follow a structured workflow from initial screening to more complex in vivo studies.
Caption: A generalized workflow for the preclinical evaluation of a potential anticancer agent.
Conclusion and Future Directions
The structural characteristics of this compound suggest that it may be a candidate for investigation as an anticancer agent. However, a comprehensive preclinical evaluation is required to substantiate this hypothesis. Future research should focus on performing the in vitro screening and mechanism of action studies outlined in this document. Positive results from these studies would provide a strong rationale for progressing to in vivo animal models to assess the therapeutic efficacy and safety profile of this compound. Furthermore, structure-activity relationship (SAR) studies could be initiated to optimize the lead compound for improved potency and drug-like properties.
References
The Antimicrobial Spectrum of Broquinaldol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available data providing specific quantitative antimicrobial spectrum (e.g., Minimum Inhibitory Concentrations - MICs) for Broquinaldol is limited. This guide synthesizes information on the antimicrobial properties of structurally related 8-hydroxyquinoline compounds, particularly Chlorquinaldol, to infer the potential antimicrobial profile of this compound. The methodologies and data presented are based on studies of these analogous compounds and should be considered as a reference for guiding future research on this compound.
Introduction
This compound, with the chemical structure 5,7-dibromo-2-methylquinolin-8-ol, is a halogenated derivative of 8-hydroxyquinoline.[1][2][3][4][5] Compounds within the 8-hydroxyquinoline class are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a variety of bacteria and fungi.[6][7][8][9] This technical guide aims to provide a comprehensive overview of the anticipated antimicrobial spectrum of this compound, drawing parallels from its close structural analog, Chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol).[10] The guide will delve into the probable mechanism of action, present quantitative data from analogous compounds in structured tables, and outline the experimental protocols typically employed for determining antimicrobial susceptibility.
Putative Mechanism of Antimicrobial Action
The antimicrobial activity of 8-hydroxyquinoline derivatives like this compound is primarily attributed to a multi-faceted mechanism of action, which contributes to their broad-spectrum efficacy and potentially a lower propensity for resistance development.[11] The key mechanisms are believed to be:
-
Metal Ion Chelation: 8-hydroxyquinolines are potent chelators of divalent metal ions, such as iron (Fe²⁺) and copper (Cu²⁺).[11] These metal ions are essential cofactors for a multitude of microbial enzymes involved in critical metabolic pathways. By sequestering these ions, this compound can disrupt these enzymatic processes, leading to the inhibition of microbial growth and proliferation.[6][11]
-
Membrane Disruption: These compounds can intercalate into the microbial cell membrane, disrupting its integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[11]
This dual-action mechanism, targeting both intracellular processes and the cell envelope, suggests a broad-spectrum potential for this compound.
References
- 1. This compound | C10H7Br2NO | CID 65620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound (15599-52-7)IR [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlorquinaldol | C10H7Cl2NO | CID 6301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Broquinaldol solubility in DMSO and other solvents
An In-Depth Technical Guide to the Solubility of Broquinaldol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (5,7-dibromo-2-methylquinolin-8-ol) in various solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from the closely related compound, 5,7-dibromo-8-hydroxyquinoline, to provide valuable insights for researchers. This guide includes a detailed experimental protocol for solubility determination and a visualization of a generalized signaling pathway relevant to quinoline derivatives.
Quantitative Solubility Data
Table 1: Solubility of 5,7-Dibromo-8-hydroxyquinoline in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction (10^3 x) |
| Methanol | 288.15 | 1.23 |
| 298.15 | 1.85 | |
| 308.15 | 2.74 | |
| 318.15 | 4.01 | |
| 328.15 | 5.79 | |
| Ethanol | 288.15 | 1.01 |
| 298.15 | 1.48 | |
| 308.15 | 2.15 | |
| 318.15 | 3.08 | |
| 328.15 | 4.39 | |
| Isopropanol | 288.15 | 0.82 |
| 298.15 | 1.18 | |
| 308.15 | 1.68 | |
| 318.15 | 2.38 | |
| 328.15 | 3.35 | |
| Acetone | 288.15 | 15.31 |
| 298.15 | 19.35 | |
| 308.15 | 24.18 | |
| 318.15 | 29.97 | |
| 328.15 | 36.89 | |
| N,N-Dimethylformamide (DMF) | 288.15 | 138.54 |
| 298.15 | 163.21 | |
| 308.15 | 191.56 | |
| 318.15 | 224.17 | |
| 328.15 | 261.68 | |
| Dimethyl Sulfoxide (DMSO) | 288.15 | 105.76 |
| 298.15 | 125.89 | |
| 308.15 | 149.32 | |
| 318.15 | 176.54 | |
| 328.15 | 208.11 |
Data adapted from a study on 5,7-dibromo-8-hydroxyquinoline.[1][2]
Qualitative assessments indicate that 5,7-dibromo-8-hydroxyquinoline exhibits improved solubility in organic solvents like ethanol, methanol, and DMSO.[3] Another source suggests that the solubility of 5,7-dibromo-8-hydroxyquinoline in DMSO and methanol is slight, even with sonication.[4]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following is a detailed protocol that can be adapted for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest (e.g., DMSO, ethanol, etc.)
-
Thermostatic shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, mol/L, or as a mole fraction.
-
Generalized Signaling Pathway for Quinoline Derivatives
Quinoline and its derivatives are known to interact with various cellular signaling pathways, often exhibiting anticancer and other therapeutic properties.[5][6][7] While the specific mechanism of action for this compound is not extensively documented, a generalized pathway for quinoline derivatives can be illustrated. These compounds have been shown to modulate pathways such as the PI3K/AKT/mTOR and Hedgehog-GLI pathways, and can also act as inhibitors of receptor tyrosine kinases like c-Met, VEGF, and EGF receptors.[7][8][9]
This diagram illustrates potential points of intervention for quinoline derivatives in key cellular signaling cascades that are often dysregulated in diseases like cancer. The inhibitory actions can lead to a decrease in cell proliferation and survival, and potentially induce apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Broquinaldol Under Experimental Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for assessing the stability of broquinaldol based on established principles of pharmaceutical stability testing and the known chemical properties of related compounds. As of the date of this publication, specific experimental stability studies on this compound are not extensively available in the public domain. Therefore, the experimental protocols and potential degradation pathways described herein are predictive and illustrative.
Introduction
This compound, with the chemical name 5,7-dibromo-2-methyl-8-quinolinol, is a halogenated derivative of 8-hydroxyquinoline.[1][2] Compounds in this class are recognized for their broad biological activities.[3] Understanding the chemical stability of an active pharmaceutical ingredient (API) like this compound is a critical aspect of drug development. It ensures the safety, efficacy, and quality of the final drug product throughout its shelf life.
This guide outlines the principles and methodologies for conducting forced degradation studies on this compound to identify its intrinsic stability characteristics and potential degradation pathways. Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict the likely degradation products.[4][5] This information is fundamental for developing and validating stability-indicating analytical methods.[6]
Predicted Stability Profile of this compound
Based on its chemical structure, a 2-methyl-8-hydroxyquinoline scaffold with bromine substituents at the 5 and 7 positions, this compound's stability is likely influenced by several factors. The phenolic hydroxyl group and the electron-rich quinoline ring system are potential sites for oxidative degradation. The molecule may also be susceptible to degradation under hydrolytic (acidic and basic) and photolytic stress. A general statement on a supplier's website suggests the compound is stable for weeks during ordinary shipping and can be stored for months to years at -20°C.[1]
Experimental Protocols for Forced Degradation Studies
To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted as per the International Council for Harmonisation (ICH) guidelines (Q1A).[6] The goal is to achieve a target degradation of 5-20%.[5]
Analytical Methodology
A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, would be the primary tool for these studies. This method must be capable of separating this compound from all its potential degradation products.
Table 1: Example RP-HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry (wavelength to be determined based on the absorption maximum of this compound) |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Stress Conditions
The following are detailed protocols for subjecting this compound to various stress conditions.
-
Acidic Conditions:
-
Protocol: Dissolve this compound in a suitable solvent and treat with 0.1 M hydrochloric acid. The mixture should be heated (e.g., at 60-80°C) for a defined period (e.g., up to 72 hours), with samples taken at various time points. If no degradation is observed, the acid concentration and/or temperature can be increased. After the specified time, the samples should be neutralized before analysis.
-
-
Basic Conditions:
-
Protocol: Treat a solution of this compound with 0.1 M sodium hydroxide under the same temperature and time conditions as the acidic hydrolysis. Samples should be neutralized before HPLC analysis.
-
-
Neutral Conditions:
-
Protocol: Reflux a solution of this compound in water at an elevated temperature for a defined period.
-
-
Protocol: Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. The reaction should be monitored over time (e.g., up to 24 hours). The choice of oxidizing agent can be critical, and others like metal ions or radical initiators could also be considered.[4]
-
Protocol: Subject a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 60-80°C) for an extended period. The physical appearance of the sample should be monitored, and aliquots should be dissolved and analyzed at set intervals.
-
Protocol: Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.
Predicted Degradation Pathways and Products
While specific degradation products for this compound have not been documented, predictions can be made based on the chemistry of 8-hydroxyquinolines and related halogenated aromatic compounds.
Table 2: Summary of Predicted Degradation under Various Stress Conditions
| Stress Condition | Predicted Degradation | Potential Degradation Products |
| Acidic Hydrolysis | Likely stable, but potential for de-bromination under harsh conditions. | Debrominated this compound derivatives. |
| Basic Hydrolysis | Similar to acidic conditions, potential for de-bromination. | Debrominated this compound derivatives. |
| Oxidative | High potential for degradation. | Oxidation of the phenolic group to form quinone-like structures. N-oxides of the quinoline ring. |
| Thermal | Likely stable in solid form at moderate temperatures. | Decomposition at high temperatures. |
| Photolytic | Potential for degradation, especially in solution. | Photodecomposition products, potentially involving de-halogenation or ring cleavage. |
Visualization of Methodologies and Pathways
The following diagrams, generated using the DOT language, illustrate the general workflow for stability testing and a hypothetical degradation pathway for this compound.
Caption: General workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways for this compound.
Conclusion
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C10H7Br2NO | CID 65620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. q1scientific.com [q1scientific.com]
- 6. ijrpp.com [ijrpp.com]
Broquinaldol: Uncharted Territory in Target Identification and Validation
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological targets and mechanism of action of Broquinaldol (5,7-dibromo-2-methylquinolin-8-ol). While this compound is recognized for its general antifungal and antibacterial properties, detailed target identification and validation studies appear to be absent from the current body of scientific research.
This technical guide aims to provide researchers, scientists, and drug development professionals with a summary of the available information on this compound and the broader class of 8-hydroxyquinolines. However, due to the lack of specific data for this compound, this document will primarily focus on the general mechanisms attributed to its chemical class and outline the standard experimental methodologies that would be required for its target identification and validation.
This compound: Chemical Identity and Reported Activity
This compound is a halogenated derivative of 8-hydroxyquinoline. Its chemical structure and basic information are summarized below.
| Property | Value |
| IUPAC Name | 5,7-dibromo-2-methylquinolin-8-ol |
| CAS Number | 15599-52-7 |
| Molecular Formula | C₁₀H₇Br₂NO |
| Reported Activity | Antifungal, Antibacterial[1] |
Putative Mechanisms of Action: Inferences from the 8-Hydroxyquinoline Class
The antimicrobial effects of 8-hydroxyquinoline derivatives are generally attributed to several mechanisms, primarily revolving around their ability to chelate metal ions.[2] These mechanisms, while not specifically validated for this compound, provide a logical starting point for future investigations.
-
Disruption of Cell Wall and Membrane Integrity: Some 8-hydroxyquinoline derivatives have been shown to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[3][4] This can lead to cellular leakage and ultimately, cell death.
-
Metal Ion Chelation: 8-Hydroxyquinolines are potent chelators of metal ions, such as copper and zinc.[2] This can disrupt essential enzymatic processes within microbial cells that rely on these metals as cofactors. For example, the antibacterial activity of 8-hydroxyquinoline against Mycobacterium tuberculosis is reported to be copper-dependent.[2]
-
Inhibition of Nucleic Acid and Protein Synthesis: By chelating metal ions essential for the function of enzymes like DNA and RNA polymerases, 8-hydroxyquinoline derivatives may interfere with nucleic acid replication and transcription.
A proposed general mechanism for the antimicrobial action of 8-hydroxyquinolines is depicted below.
Caption: Putative antimicrobial mechanism of 8-hydroxyquinolines.
A Roadmap for Target Identification and Validation of this compound
To elucidate the specific molecular targets of this compound, a systematic approach employing modern drug discovery techniques would be necessary. The following outlines a potential experimental workflow.
Caption: Experimental workflow for this compound target identification.
Experimental Protocols for Target Identification
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
-
Principle: The binding of a drug to its target protein can increase the protein's resistance to heat-induced denaturation.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Detect the amount of the remaining soluble target protein at different temperatures using techniques like Western blotting or mass spectrometry.
-
A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique identifies proteins that interact with a "bait" molecule.
-
Principle: A modified version of this compound (e.g., with a biotin tag) is used to pull down its interacting proteins from a cell lysate.
-
Methodology:
-
Synthesize a this compound analog with an affinity tag.
-
Incubate the tagged this compound with a cell lysate.
-
Capture the this compound-protein complexes using affinity beads (e.g., streptavidin-coated beads for a biotin tag).
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using mass spectrometry.
-
Experimental Protocols for Target Validation
Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound.
-
Principle: To determine if this compound inhibits or activates the enzymatic activity of its target.
-
Methodology:
-
Purify the target enzyme.
-
Incubate the enzyme with its substrate and varying concentrations of this compound.
-
Measure the rate of product formation or substrate consumption, often using a spectrophotometer.
-
Calculate kinetic parameters such as the IC50 (half-maximal inhibitory concentration) to quantify the potency of this compound.
-
Genetic Methods: Modifying the expression of the target gene in cells can help validate its role in the drug's mechanism.
-
Principle: If this compound's effect is mediated through a specific target, then reducing the expression of that target should confer resistance to the compound, while overexpressing it might increase sensitivity.
-
Methodology:
-
Use techniques like siRNA or CRISPR-Cas9 to knock down or knock out the gene encoding the putative target protein.
-
Alternatively, transfect cells with a plasmid to overexpress the target protein.
-
Treat the genetically modified cells and control cells with this compound.
-
Assess the cellular phenotype (e.g., cell viability, growth inhibition) to determine if altering the target's expression level changes the cell's sensitivity to this compound.
-
Conclusion
This compound remains a molecule with reported antimicrobial activity but an uncharacterized mechanism of action. The information available on the broader class of 8-hydroxyquinolines suggests that its biological effects likely stem from its ability to disrupt cell membranes and chelate essential metal ions, thereby interfering with key cellular processes. However, without specific target identification and validation studies for this compound, its precise molecular targets and the signaling pathways it modulates remain speculative. The experimental approaches outlined in this guide provide a clear framework for future research to unravel the specific mechanism of action of this compound, which could pave the way for its potential development as a therapeutic agent. For now, this compound represents an unexplored area in medicinal chemistry and chemical biology, inviting further scientific inquiry.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Broquinaldol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and purification of Broquinaldol (5,7-dibromo-2-methylquinolin-8-ol), a compound with noted antibacterial and antifungal properties. The protocol outlines a two-step synthesis commencing with the preparation of the precursor 2-methyl-8-quinolinol via the Doebner-von Miller reaction, followed by its direct bromination to yield this compound. Detailed methodologies for purification by recrystallization and analysis are also presented. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding and reproducibility in a research and development setting.
Introduction
This compound, with the systematic IUPAC name 5,7-dibromo-2-methylquinolin-8-ol, is a halogenated derivative of 8-hydroxyquinoline. Its chemical structure, featuring a quinoline core with bromine substituents, is associated with its biological activities. Accurate and reproducible synthesis and purification protocols are essential for obtaining high-purity this compound for further investigation and development. This application note details a reliable method for its laboratory-scale preparation and purification.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the intermediate, 2-methyl-8-quinolinol, from o-aminophenol and crotonaldehyde via the Doebner-von Miller reaction. The second step is the regioselective bromination of 2-methyl-8-quinolinol to yield the final product, this compound.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Part 1: Synthesis of 2-Methyl-8-quinolinol (Intermediate)
This protocol is adapted from a standard Doebner-von Miller reaction.[1]
Materials:
-
o-Aminophenol
-
Concentrated Hydrochloric Acid (HCl)
-
o-Nitrophenol
-
Crotonaldehyde
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ammonia water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation
Procedure:
-
To a round-bottom flask, add 33.0 g (0.3 mol) of o-aminophenol and 150 mL of 18% HCl.
-
Stir the mixture and heat to reflux.
-
Over a period of 30 minutes, add a solution of 14.0 g (0.1 mol) of o-nitrophenol in 42.0 mL (0.4 mol) of crotonaldehyde dropwise.
-
Continue refluxing the reaction mixture for 2 hours.
-
After cooling, neutralize the mixture with ammonia water.
-
Extract the product with toluene (4 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a black solid.
-
Purify the crude product by vacuum distillation, collecting the fraction at 149-155 °C / 246 Pa.
Expected Yield: ≥ 85%
Part 2: Synthesis of this compound (5,7-dibromo-2-methylquinolin-8-ol)
This protocol is based on the direct bromination of 2-methyl-8-quinolinol.[2]
Materials:
-
2-Methyl-8-quinolinol (synthesized in Part 1)
-
Methanol (MeOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Sodium Sulfite (Na₂SO₃)
-
Deionized Water (H₂O)
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer
-
Buchner funnel and flask for vacuum filtration
Procedure:
-
In a flask, prepare a mixture of 5.0 g (31.4 mmol) of 8-hydroxy-2-methylquinoline and 5 g of NaHCO₃ in 50 ml of MeOH.
-
To this mixture, add 5 ml of bromine in 50 ml of MeOH.
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Add 2.5 g of Na₂SO₃ to quench the excess bromine.
-
Filter the resulting mixture and wash the solid with 100 ml of H₂O.
-
Dry the collected white solid in vacuo to obtain the crude this compound.
Expected Yield: 89%
Purification Protocol
Purification of the crude this compound is achieved by recrystallization.
Caption: Workflow for the purification and analysis of this compound.
Recrystallization Procedure
-
Transfer the crude this compound solid to an Erlenmeyer flask.
-
Add a minimal amount of boiling ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Crystals of pure this compound will form upon cooling.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Summary of Synthesis and Purification Data
| Step | Product | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield (%) |
| 1 | 2-Methyl-8-quinolinol | o-Aminophenol, Crotonaldehyde | HCl, o-Nitrophenol | Toluene | Reflux, 2h | ≥ 85 |
| 2 | This compound | 2-Methyl-8-quinolinol | Bromine, NaHCO₃, Na₂SO₃ | Methanol | Room Temp, 5 min | 89 |
| 3 | Purified this compound | Crude this compound | - | Ethanol | Recrystallization | - |
Analytical Characterization
The purity of the synthesized this compound should be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of halogenated 8-hydroxyquinolines. A C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water with an acidic modifier, can be employed for separation and purity determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized this compound. The expected chemical shifts and coupling constants should be compared with reference spectra.
-
Melting Point: The melting point of the purified this compound should be determined and compared to the literature value as an indicator of purity.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling bromine, crotonaldehyde, and organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Concentrated acids are corrosive. Handle with care.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Broquinaldol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Broquinaldol. This compound, chemically known as 5,7-dibromo-2-methylquinolin-8-ol, is a compound with recognized antibacterial and antifungal properties.[1] The method described herein is designed to provide high sensitivity, selectivity, and accuracy for the determination of this compound in bulk drug substances and has the potential for adaptation to various pharmaceutical formulations. This document provides a comprehensive protocol, including system suitability parameters, preparation of solutions, and detailed analytical procedures. Furthermore, it presents a summary of method validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for the identification, quantification, and purification of drug compounds.[2] Its wide applicability is due to its high resolution, sensitivity, and reproducibility. For halogenated quinoline derivatives such as this compound, RP-HPLC with UV detection is a particularly suitable analytical approach. This application note presents a starting point for an HPLC method that can be validated for the routine quality control analysis of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.5, adjusted with phosphoric acid) in a 60:40 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm |
Note: The selection of a C18 column is based on its common use for the separation of moderately polar compounds like quinoline derivatives. The mobile phase composition is chosen to ensure good resolution and peak shape. The detection wavelength of 240 nm is proposed based on the UV absorption characteristics of the parent compound, 8-hydroxyquinoline.[3]
Preparation of Solutions
2.2.1. Standard Stock Solution (100 µg/mL) Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored under refrigeration when not in use.
2.2.2. Standard Working Solutions Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
2.2.3. Sample Preparation For the analysis of a bulk drug substance, accurately weigh about 10 mg of the this compound sample, dissolve it in, and dilute to 100 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL. Further dilute as necessary to fall within the calibration range. For formulated products, a suitable extraction procedure would need to be developed and validated.
Method Validation Summary
The proposed HPLC method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The following tables summarize the typical acceptance criteria and hypothetical performance data for the validation of this analytical method.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis to be performed.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 50 | 0.9995 |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 10 | 99.5 | 1.1 |
| 25 | 100.2 | 0.9 |
| 40 | 99.8 | 1.0 |
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
| Precision Type | Concentration (µg/mL) | RSD (%) |
| Repeatability (Intra-day) | 25 | 0.9 |
| Intermediate Precision (Inter-day) | 25 | 1.3 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Parameter | Concentration (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Protocol Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
The proposed RP-HPLC method provides a reliable and robust starting point for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. Further validation and adaptation may be necessary for specific formulations or matrices.
References
Application Note: Identification of Broquinaldol Metabolites Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification of Broquinaldol metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, an antiseptic and disinfectant, undergoes biotransformation in the body, leading to the formation of various metabolites. Understanding these metabolic pathways is crucial for comprehending its efficacy, potential toxicity, and overall pharmacokinetic profile. This document outlines a comprehensive workflow, from in vitro metabolism and sample preparation to LC-MS/MS analysis and data interpretation, to effectively identify and characterize these metabolites.
Introduction
Drug metabolism is a critical aspect of drug discovery and development, influencing the therapeutic efficacy and safety of a pharmaceutical compound. The process is broadly divided into Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions conjugate endogenous molecules to these functional groups to increase water solubility and facilitate excretion.[1] In vitro metabolism models, such as liver microsomes or hepatocytes, are widely used to study these biotransformation pathways in a controlled environment.[2][3][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[5][6] This application note details a robust LC-MS/MS protocol for the identification of potential this compound metabolites.
Predicted Metabolic Pathways of this compound
Based on the structure of this compound and common drug metabolism reactions, the following biotransformations are anticipated:
-
Phase I Metabolism:
-
Phase II Metabolism:
A diagram illustrating these potential metabolic pathways is presented below.
Caption: Predicted metabolic pathways of this compound.
Experimental Protocol
This section details the methodology for the identification of this compound metabolites.
In Vitro Incubation
Objective: To generate metabolites of this compound using liver microsomes.
Materials:
-
This compound
-
Liver microsomes (e.g., human, rat)[3]
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Urea
-
Acetonitrile (ACN)
-
Formic acid
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Include control incubations without the NADPH regenerating system to differentiate between metabolic and non-metabolic degradation.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Sample Preparation
Objective: To extract the parent drug and its metabolites from the incubation mixture.
Procedure:
-
Following protein precipitation with acetonitrile, vortex the sample vigorously.
-
Centrifuge at high speed (e.g., 14,000 g) for 10-20 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.[9]
LC-MS/MS Analysis
Objective: To separate and detect this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)) equipped with an electrospray ionization (ESI) source.[9]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.[9] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 40°C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 450°C |
| Scan Mode | Full Scan (MS1) and Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) for MS/MS |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for fragmentation |
Data Analysis and Metabolite Identification
Objective: To process the acquired data and identify potential metabolites.
-
Data Processing: Use appropriate software to process the raw LC-MS/MS data. This includes peak picking, retention time alignment, and background subtraction.
-
Metabolite Prediction: Generate a list of potential metabolites based on the expected biotransformations (hydroxylation, glucuronidation, etc.) and their corresponding mass shifts.
-
Extracted Ion Chromatograms (EICs): Extract the ion chromatograms for the predicted m/z values of the metabolites.
-
Comparison with Control: Compare the chromatograms from the active incubation with the control (no NADPH) to identify peaks that are unique to the metabolic reaction.
-
MS/MS Fragmentation Analysis: Analyze the MS/MS spectra of the potential metabolite peaks. The fragmentation pattern of a metabolite will often share common fragments with the parent drug, providing structural confirmation.
-
Software Tools: Utilize specialized metabolite identification software that can automate the process of finding, identifying, and structurally elucidating metabolites.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for this compound metabolite identification.
Caption: LC-MS/MS workflow for metabolite identification.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of this compound metabolites using in vitro metabolism followed by LC-MS/MS analysis. The described workflow, from sample generation to data analysis, offers a robust framework for researchers in drug metabolism and related fields. The successful identification and characterization of metabolites are essential for a thorough understanding of the disposition and potential liabilities of a drug candidate. While this protocol provides a strong foundation, optimization of specific parameters may be necessary depending on the instrumentation and specific experimental goals.
References
- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Application of In Vitro Metabolism Activation in High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The use of in vitro metabolism studies in the understanding of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application Notes and Protocols: Broquinaldol In Vitro Cytotoxicity Assay on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broquinaldol, chemically known as 5,7-dibromo-8-hydroxyquinoline, is a halogenated derivative of 8-hydroxyquinoline. While historically recognized for its antimicrobial properties, recent interest has shifted towards the anticancer potential of quinoline derivatives. Emerging evidence suggests that this compound and related compounds may exert cytotoxic effects on various cancer cell lines, making them promising candidates for further investigation in oncology drug discovery. The primary mechanism of action appears to involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.[1][2] This document provides a summary of the in vitro cytotoxicity of this compound against several cancer cell lines, a detailed protocol for assessing its cytotoxic effects using the MTT assay, and visualizations of the experimental workflow and a putative signaling pathway.
Data Presentation: In Vitro Cytotoxicity of this compound and Related Compounds
The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cellular proliferation. The available data is summarized in the table below.
| Compound | Cancer Cell Line | Tissue of Origin | Assay | IC50 (µM) | Reference |
| This compound | A549 | Lung | MTT | 5.8 µg/mL (~19.2 µM) | [3] |
| FL | Amnion | MTT | 17.6 µg/mL (~58.1 µM) | [3] | |
| HeLa | Cervix | MTT | 18.7 µg/mL (~61.8 µM) | [3] | |
| HT29 | Colon | MTT | 5.4 µg/mL (~17.9 µM) | [3] | |
| MCF7 | Breast | MTT | 16.5 µg/mL (~54.5 µM) | [3] | |
| Hep3B | Liver | MTT | >1000 µg/mL | [3] | |
| Lanthanide complexes with this compound | A549 | Lung | Not Specified | 7.6 ± 1.5 - 29.6 ± 4.6 | [4] |
| BEL7404 | Liver | Not Specified | 9.6 ± 2.2 - 10.1 ± 2.6 | [4] | |
| SGC7901 | Gastric | Not Specified | 7.5 ± 2.1 | [4] | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | Glioma | BCPE | 5.45 - 9.6 µg/mL | [5] |
| HeLa | Cervix | BCPE | 5.45 - 9.6 µg/mL | [5] | |
| HT29 | Colon | BCPE | 5.45 - 9.6 µg/mL | [5] |
Note: IC50 values for this compound were converted from µg/mL to µM using a molar mass of 302.95 g/mol .
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (5,7-dibromo-8-hydroxyquinoline)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the chosen cancer cell lines in T-75 flasks until they reach 70-80% confluency. b. Detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. c. Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. d. Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL. e. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. c. After 24 hours of cell attachment, carefully remove the medium from each well and replace it with 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control, and wells with medium only as a negative control. d. Incubate the plates for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Assay: a. Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plates for 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Mandatory Visualization
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]
- 2. mayo.edu [mayo.edu]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Setting Up an Antimicrobial Minimum Inhibitory Concentration (MIC) Assay for Broquinaldol
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Broquinaldol is a synthetic organic compound with potential antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6]
Principle of the MIC Assay
The core principle of the MIC assay is to expose a standardized population of bacteria to a series of twofold dilutions of the antimicrobial agent.[1][7] After a specified incubation period, the concentration at which bacterial growth is inhibited is identified as the MIC. This value is a crucial indicator of the antimicrobial agent's potency.
Considerations for this compound
As a compound with limited publicly available antimicrobial data, the following points should be considered when setting up an MIC assay for this compound:
-
Solubility: The solubility of this compound in the test medium is critical. A preliminary solubility test is recommended.[8] If insoluble in aqueous media, a suitable solvent such as dimethyl sulfoxide (DMSO) must be used. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.
-
Concentration Range: An initial broad range of this compound concentrations should be tested to determine the approximate MIC. Subsequent assays can then focus on a narrower range of concentrations to pinpoint the exact MIC.
-
Quality Control: The use of standard quality control (QC) strains with known MIC values for other antimicrobials is essential to ensure the accuracy and reproducibility of the assay.[9][10][11] These strains help to monitor the performance of the test system.[9][12]
Data Presentation
All quantitative data from the MIC assays should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Example MIC Data for this compound
| Test Organism (ATCC® No.) | Antimicrobial Agent | MIC (µg/mL) |
| Staphylococcus aureus (ATCC® 29213) | This compound | [Insert Value] |
| Escherichia coli (ATCC® 25922) | This compound | [Insert Value] |
| Pseudomonas aeruginosa (ATCC® 27853) | This compound | [Insert Value] |
| Enterococcus faecalis (ATCC® 29212) | This compound | [Insert Value] |
Table 2: Quality Control MIC Ranges for Reference Strains
| QC Strain (ATCC® No.) | Control Antimicrobial | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) |
| S. aureus (ATCC® 29213) | Vancomycin | 0.5 - 2 | [Insert Value] |
| E. coli (ATCC® 25922) | Ciprofloxacin | 0.004 - 0.015 | [Insert Value] |
| P. aeruginosa (ATCC® 27853) | Gentamicin | 0.5 - 2 | [Insert Value] |
| E. faecalis (ATCC® 29212) | Ampicillin | 0.5 - 2 | [Insert Value] |
Note: Expected MIC ranges are examples and should be based on current CLSI or EUCAST guidelines.
Experimental Protocols
The following are detailed methodologies for performing the broth microdilution and agar dilution MIC assays.
Protocol 1: Broth Microdilution MIC Assay
This method is performed in 96-well microtiter plates and is suitable for testing a large number of isolates or compounds.[1][7][13]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (test organisms and QC strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.[14]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Dilute this standardized suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.[1][13]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting this compound solution to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.[13]
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
-
Reading the MIC:
Protocol 2: Agar Dilution MIC Assay
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium.[15]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains (test organisms and QC strains)
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each this compound stock solution to 9 parts of molten MHA to create plates with the final desired concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a drug-free control plate.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusting the final density to approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the drug-free control plate and proceeding to the plates with increasing concentrations of this compound.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.[15]
-
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Agar Dilution MIC Assay.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. idexx.com [idexx.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. ESCMID: EUCAST [escmid.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. bsac.org.uk [bsac.org.uk]
- 11. gcsmc.org [gcsmc.org]
- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 15. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Broquinaldol In Vivo Efficacy Studies in Mouse Models
Disclaimer: The following application notes and protocols are representative examples based on the known antimicrobial and potential anticancer activities of 8-hydroxyquinoline derivatives, the chemical class to which Broquinaldol belongs. As of the latest literature review, specific in vivo efficacy studies for this compound in mouse models have not been published. Therefore, the experimental details, data, and signaling pathways presented herein are hypothetical and intended to serve as a guide for researchers designing such studies.
I. Application Notes
Antimicrobial Efficacy in a Murine Model of Bacterial Sepsis
This compound (5,7-dibromo-2-methylquinolin-8-ol) is a halogenated 8-hydroxyquinoline derivative with reported antibacterial and antifungal properties[1]. Its mechanism of action is thought to involve the chelation of essential metal ions required for microbial metabolic processes and the disruption of pathogen cellular membranes, similar to other quinoline compounds like Broxyquinoline. This application note describes a hypothetical study to evaluate the in vivo efficacy of this compound in a murine model of sepsis induced by a clinically relevant bacterial pathogen.
Hypothetical Study Design:
-
Objective: To determine the efficacy of this compound in reducing bacterial load and improving survival in mice with bacteremia.
-
Mouse Strain: BALB/c mice, commonly used for infectious disease models.
-
Pathogen: A pathogenic strain of Staphylococcus aureus (e.g., ATCC 25923).
-
Treatment Groups:
-
Vehicle Control (e.g., 5% DMSO in saline, administered intraperitoneally).
-
This compound (multiple dose levels, e.g., 10, 25, 50 mg/kg, administered intraperitoneally).
-
Positive Control (e.g., Vancomycin, a standard-of-care antibiotic for S. aureus).
-
-
Primary Endpoints:
-
Survival rate over a 7-day period.
-
Bacterial load in blood and key organs (spleen, liver, kidneys) at 24 and 48 hours post-infection, quantified as Colony Forming Units (CFU).
-
-
Secondary Endpoints:
-
Systemic inflammatory markers (e.g., IL-6, TNF-α) in serum.
-
Clinical signs of illness (e.g., body weight, temperature, activity score).
-
Anticancer Efficacy in a Murine Xenograft Model
Derivatives of 8-hydroxyquinoline have demonstrated cytotoxic effects against various cancer cell lines in vitro[2][3]. The proposed mechanism for their anticancer activity involves the induction of apoptosis and inhibition of cell proliferation pathways. This note outlines a potential study to assess the in vivo anticancer efficacy of this compound in a human tumor xenograft mouse model.
Hypothetical Study Design:
-
Objective: To evaluate the ability of this compound to inhibit tumor growth in an immunodeficient mouse model.
-
Mouse Strain: Nude mice (athymic), which lack a thymus and cannot mount T-cell mediated immune responses, allowing for the growth of human tumors.
-
Cell Line: A human cancer cell line known to be sensitive to quinoline compounds, for example, a colon cancer cell line like HCT116.
-
Treatment Groups:
-
Vehicle Control (e.g., appropriate solvent for this compound).
-
This compound (multiple dose levels, administered via a suitable route such as oral gavage or intraperitoneal injection).
-
Positive Control (e.g., a standard chemotherapeutic agent for colon cancer, such as 5-Fluorouracil).
-
-
Primary Endpoints:
-
Tumor volume, measured bi-weekly.
-
Tumor weight at the end of the study.
-
-
Secondary Endpoints:
-
Body weight of the mice (as an indicator of toxicity).
-
Biomarker analysis of tumor tissue (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
-
II. Experimental Protocols
Protocol: Murine Sepsis Model for Antimicrobial Efficacy
1.1. Animal Handling and Acclimatization:
- Male BALB/c mice (6-8 weeks old) are acclimatized for at least one week before the experiment.
- Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
1.2. Preparation of Bacterial Inoculum:
- A single colony of Staphylococcus aureus is inoculated into Tryptic Soy Broth (TSB) and grown overnight at 37°C with shaking.
- The bacterial culture is then diluted in fresh TSB and grown to mid-logarithmic phase.
- Bacteria are harvested by centrifugation, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL).
1.3. Induction of Sepsis and Treatment:
- Mice are randomly assigned to treatment groups (n=10 per group).
- Sepsis is induced by intraperitoneal (IP) injection of the bacterial suspension (e.g., 100 µL, resulting in 1 x 10^7 CFU/mouse).
- One hour post-infection, treatment is initiated. This compound, vehicle, or positive control is administered via IP injection. Treatment may be repeated at specified intervals (e.g., every 12 or 24 hours).
1.4. Monitoring and Sample Collection:
- Mice are monitored daily for survival and clinical signs of illness for 7 days.
- For bacterial load determination, a subset of mice from each group is euthanized at 24 and 48 hours post-infection.
- Blood is collected via cardiac puncture. Spleen, liver, and kidneys are aseptically harvested and homogenized.
- Serial dilutions of blood and tissue homogenates are plated on Tryptic Soy Agar (TSA) plates.
- Plates are incubated at 37°C for 24 hours, and colonies are counted to determine CFU per mL of blood or gram of tissue.
Protocol: Xenograft Mouse Model for Anticancer Efficacy
2.1. Animal Husbandry:
- Female athymic nude mice (4-6 weeks old) are used.
- Mice are housed in sterile conditions (e.g., in individually ventilated cages) to prevent infection.
2.2. Tumor Cell Implantation:
- HCT116 cells are cultured in appropriate media until they reach 80-90% confluency.
- Cells are harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
- Mice are anesthetized, and 100 µL of the cell suspension (5 x 10^6 cells) is injected subcutaneously into the right flank.
2.3. Tumor Growth and Treatment Initiation:
- Tumor growth is monitored bi-weekly using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
- Treatment with this compound, vehicle, or positive control is initiated according to the planned dosing schedule and route of administration.
2.4. Efficacy Evaluation:
- Tumor volume and body weight are measured twice a week throughout the study.
- The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
- At the end of the study, mice are euthanized, and tumors are excised and weighed.
- Tumor tissue can be fixed in formalin for immunohistochemical analysis or snap-frozen for molecular analysis.
III. Data Presentation
Table 1: Hypothetical Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (Day 7) | Bacterial Load in Spleen (log10 CFU/g) at 24h |
| Vehicle Control | - | 10% | 7.5 ± 0.8 |
| This compound | 10 | 30% | 6.2 ± 0.6 |
| This compound | 25 | 60% | 5.1 ± 0.5 |
| This compound | 50 | 80% | 4.0 ± 0.4 |
| Vancomycin | 110 | 90% | 3.5 ± 0.3 |
| Data are presented as mean ± standard deviation. This data is illustrative and not based on actual experimental results. |
Table 2: Hypothetical Efficacy of this compound in a HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 250 | - |
| This compound | 20 | 1200 ± 180 | 35.1 |
| This compound | 40 | 750 ± 120 | 59.5 |
| 5-Fluorouracil | 50 | 600 ± 100 | 67.6 |
| Data are presented as mean ± standard deviation. This data is illustrative and not based on actual experimental results. |
IV. Visualization
References
- 1. This compound | C10H7Br2NO | CID 65620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of Broquinaldol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broquinaldol is a halogenated quinoline derivative recognized for its broad-spectrum antibacterial and antifungal activities. Understanding the precise mechanism by which this compound exerts its antimicrobial effects is crucial for its development as a therapeutic agent. As a member of the quinoline class of compounds, its potential mechanisms of action are predicted to involve the disruption of essential cellular processes in bacteria. Likely targets include DNA replication, cell membrane integrity, and the synthesis of macromolecules such as DNA, RNA, and proteins.
These application notes provide a comprehensive suite of cell-based assays to elucidate the mechanism of action of this compound. The protocols are designed to be detailed and reproducible for use in a standard microbiology or cell biology laboratory.
Postulated Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways affected by this compound and the general experimental workflow for its mechanism of action studies.
Caption: Postulated mechanisms of action for this compound.
Caption: General experimental workflow for elucidating this compound's mechanism of action.
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical quantitative data from the described assays to provide a framework for data presentation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 2 |
| Escherichia coli (ATCC 25922) | Gram-negative | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 4 |
Table 2: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by this compound
| Enzyme | Target Organism | IC₅₀ (µg/mL) |
| DNA Gyrase | Escherichia coli | 5 |
| Topoisomerase IV | Escherichia coli | 20 |
| DNA Gyrase | Staphylococcus aureus | 1.5 |
| Topoisomerase IV | Staphylococcus aureus | 10 |
Table 3: Effect of this compound on Bacterial Cell Membrane Permeability
| Bacterial Strain | This compound Concentration (µg/mL) | Propidium Iodide Uptake (% of Positive Control) |
| Staphylococcus aureus | 2 (1x MIC) | 15 |
| 8 (4x MIC) | 45 | |
| Escherichia coli | 8 (1x MIC) | 10 |
| 32 (4x MIC) | 35 |
Table 4: Inhibition of Macromolecular Synthesis in E. coli by this compound
| Macromolecule | Radiolabeled Precursor | IC₅₀ (µg/mL) |
| DNA Synthesis | [³H]Thymidine | 6 |
| RNA Synthesis | [³H]Uridine | > 50 |
| Protein Synthesis | [³H]Leucine | > 50 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Bacterial Inoculum:
-
Culture bacteria in CAMHB overnight at 37°C.
-
Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1, which corresponds to approximately 1-2 x 10⁸ CFU/mL (equivalent to a 0.5 McFarland standard).
-
Further dilute the bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of this compound stock solution (e.g., 128 µg/mL in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assay
This in vitro assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.
Materials:
-
Purified bacterial DNA gyrase or topoisomerase IV
-
Relaxed plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV assay)
-
Assay buffer (containing ATP)
-
This compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, DNA substrate, and varying concentrations of this compound.
-
Include a no-drug control and a no-enzyme control.
-
-
Enzyme Addition: Add the purified DNA gyrase or topoisomerase IV to each reaction tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, linear for gyrase assay; catenated and decatenated for topoisomerase IV assay).
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
Inhibition is observed as a decrease in the formation of supercoiled DNA (gyrase) or decatenated DNA (topoisomerase IV) with increasing concentrations of this compound.
-
The IC₅₀ value can be determined by quantifying the band intensities.
-
Bacterial Cell Membrane Permeability Assay
This assay uses the fluorescent dye propidium iodide (PI) to assess damage to the bacterial cell membrane. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.
Materials:
-
Bacterial strains
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) solution
-
This compound
-
Fluorometer or fluorescence microplate reader
Protocol:
-
Prepare Bacterial Suspension:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.2.
-
-
Assay Setup:
-
Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.
-
Add PI to a final concentration of 1 µM to each well.
-
-
Treatment: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (no drug).
-
Fluorescence Measurement:
-
Immediately measure the fluorescence (excitation ~535 nm, emission ~617 nm) at time zero.
-
Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 1 hour).
-
-
Data Analysis: An increase in fluorescence over time indicates membrane permeabilization. The rate and extent of PI uptake can be compared across different concentrations of this compound.
Macromolecular Synthesis Inhibition Assay
This assay determines the effect of this compound on the synthesis of DNA, RNA, and protein by measuring the incorporation of specific radiolabeled precursors.
Materials:
-
Bacterial strains
-
Minimal essential medium (MEM)
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Prepare Bacterial Culture: Grow bacteria in MEM to the early logarithmic phase (OD₆₀₀ of ~0.1).
-
Assay Setup:
-
Aliquot the bacterial culture into tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-drug control.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Radiolabeling: Add the specific radiolabeled precursor to each set of tubes.
-
Incubation: Incubate at 37°C. Take aliquots at different time points (e.g., 0, 15, 30, and 60 minutes).
-
Precipitation:
-
Stop the incorporation by adding cold 10% TCA to the aliquots.
-
Incubate on ice for 30 minutes to precipitate the macromolecules.
-
-
Filtration and Washing:
-
Filter the precipitates through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: A decrease in the incorporation of a specific radiolabeled precursor in the presence of this compound indicates inhibition of that particular macromolecular synthesis pathway. The IC₅₀ can be calculated for each pathway.
Broquinaldol's Role in Tumor Cell Apoptosis: Awaiting Scientific Elucidation
Despite a comprehensive search of available scientific literature, detailed information regarding the application of broquinaldol for inducing apoptosis in tumor cells remains largely unavailable. As a result, the specific mechanisms of action, affected signaling pathways, and established experimental protocols for this compound in the context of cancer therapy could not be definitively ascertained.
This compound is a known antiseptic and disinfectant. While the broader field of cancer research actively investigates numerous compounds for their potential to induce programmed cell death, or apoptosis, in tumor cells, this compound does not appear to be a prominent subject of these studies based on currently accessible data.
The induction of apoptosis is a critical strategy in cancer treatment. This process can be initiated through two primary pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. Key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and Extracellular signal-Regulated Kinase (ERK) pathways, play complex and often cell-type-dependent roles in regulating apoptosis.
For a compound to be considered a viable candidate for apoptosis induction in cancer therapy, rigorous scientific investigation is required. This typically involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Standard Methodologies for Investigating Apoptosis-Inducing Agents:
To provide context for the type of data that would be necessary to fulfill the user's request, here are the standard experimental protocols and data presentation formats used in this area of research.
Data Presentation:
Quantitative data from apoptosis-related experiments are crucial for evaluating the potency and efficacy of a compound. This data is typically summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Compound | IC50 (µM) after 48h |
| e.g., MCF-7 (Breast) | This compound | Data Not Available |
| e.g., A549 (Lung) | This compound | Data Not Available |
| e.g., HeLa (Cervical) | This compound | Data Not Available |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Cell Line | Treatment (Concentration) | % Early Apoptosis | % Late Apoptosis |
| e.g., MCF-7 | Control | Data Not Available | Data Not Available |
| e.g., MCF-7 | This compound (X µM) | Data Not Available | Data Not Available |
Annexin V/Propidium Iodide (PI) staining is a common flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 3: Western Blot Densitometry Analysis of Key Apoptotic Proteins
| Protein | Treatment (Concentration) | Fold Change vs. Control |
| Cleaved Caspase-3 | This compound (X µM) | Data Not Available |
| Bax | This compound (X µM) | Data Not Available |
| Bcl-2 | This compound (X µM) | Data Not Available |
| p-JNK/Total JNK | This compound (X µM) | Data Not Available |
Western blotting is used to detect specific proteins in a sample. Densitometry quantifies the intensity of the protein bands.
Experimental Protocols:
Detailed protocols are essential for the reproducibility of scientific findings. Below are generalized protocols for key experiments used to study apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between different stages of cell death.
-
Cell Culture and Treatment: Culture cells and treat them with the compound of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative/PI-positive: Necrotic cells.
-
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of proteins involved in apoptosis.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Molecular Pathways and Workflows:
Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following are examples of how such diagrams would be created using the DOT language for Graphviz.
Protocol for Assessing Broquinaldol's Effect on Bacterial Biofilm Formation
Application Notes for Researchers, Scientists, and Drug Development Professionals
Bacterial biofilms are a significant concern in both clinical and industrial environments due to their heightened resistance to antimicrobial agents. These structured communities of bacteria encase themselves in a self-produced matrix of extracellular polymeric substances (EPS), creating a protective barrier. Broquinaldol, a halogenated quinoline derivative, is of interest for its potential antimicrobial properties. While direct studies on this compound's anti-biofilm activity are emerging, related hydroxyquinoline compounds have demonstrated the ability to interfere with biofilm formation, primarily through the chelation of metal ions essential for microbial metabolic processes.[1][2] This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting and disrupting bacterial biofilms.
The proposed mechanism of action for this compound, based on its structural similarity to other hydroxyquinolines, involves the sequestration of divalent cations like iron and zinc. These cations are crucial cofactors for enzymes involved in the synthesis of the EPS matrix and are also implicated in key bacterial signaling pathways that regulate biofilm formation, such as quorum sensing (QS) and cyclic di-GMP (c-di-GMP) signaling.[1] By disrupting the availability of these metal ions, this compound may effectively inhibit the initial attachment of bacteria, maturation of the biofilm, and viability of the embedded cells.
These protocols will guide researchers in quantifying the impact of this compound on biofilm biomass, metabolic activity, and structural integrity. The provided methodologies are standard and widely accepted for biofilm research, ensuring the generation of robust and reproducible data.[3][4]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Strain | Planktonic MIC (µg/mL) | Biofilm MBIC₅₀ (µg/mL) | Biofilm MBEC₅₀ (µg/mL) |
| Staphylococcus aureus | |||
| Pseudomonas aeruginosa | |||
| Escherichia coli | |||
| Staphylococcus epidermidis |
MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation. MBEC₅₀: Minimum Biofilm Eradication Concentration required to eradicate 50% of a pre-formed biofilm.
Table 2: Effect of this compound on Biofilm Metabolic Activity (XTT Assay)
| Bacterial Strain | This compound Concentration (µg/mL) | % Metabolic Activity Reduction (Inhibition) | % Metabolic Activity Reduction (Eradication) |
| S. aureus | Sub-inhibitory (e.g., 0.5 x MIC) | ||
| MIC | |||
| Supra-inhibitory (e.g., 2 x MIC) | |||
| P. aeruginosa | Sub-inhibitory (e.g., 0.5 x MIC) | ||
| MIC | |||
| Supra-inhibitory (e.g., 2 x MIC) |
Table 3: Confocal Laser Scanning Microscopy (CLSM) Analysis of Biofilm Structure
| Bacterial Strain | Treatment | Average Biofilm Thickness (µm) | Biovolume (µm³/µm²) | Live/Dead Cell Ratio |
| S. aureus | Control (No this compound) | |||
| This compound (MBIC₅₀) | ||||
| P. aeruginosa | Control (No this compound) | |||
| This compound (MBIC₅₀) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Materials:
-
Bacterial cultures (e.g., S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound with no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm.
Biofilm Inhibition Assay (Crystal Violet Staining)
This protocol quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
Bacterial cultures
-
Appropriate growth medium (e.g., TSB with 1% glucose)
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-buffered saline (PBS)
Procedure:
-
In a 96-well plate, add 100 µL of bacterial suspension (adjusted to OD₆₀₀ of 0.1) to each well.
-
Add 100 µL of varying concentrations of this compound (typically ranging from sub-MIC to supra-MIC values) to the wells. Include a no-drug control.
-
Incubate the plate at 37°C for 24-48 hours under static conditions.[5]
-
Gently aspirate the medium and wash the wells twice with 200 µL of PBS to remove planktonic cells.[6]
-
Fix the biofilms by air-drying or with methanol for 15 minutes.
-
Stain the biofilms with 150 µL of 0.1% crystal violet for 15 minutes at room temperature.[7]
-
Wash the wells three times with PBS and allow them to dry completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[5]
-
Measure the absorbance at 570-595 nm using a microplate reader.[6][7]
Biofilm Eradication Assay (Crystal Violet Staining)
This protocol assesses the ability of this compound to disrupt pre-formed biofilms.
Procedure:
-
Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1 and 3) without the addition of this compound.
-
After the incubation period, gently remove the medium.
-
Add 200 µL of fresh medium containing varying concentrations of this compound to the wells with established biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining procedure described above (inhibition assay, steps 4-9).
Metabolic Activity Assay (XTT Assay)
This protocol determines the metabolic activity of cells within the biofilm, providing an indication of cell viability.[8]
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
PBS
Procedure:
-
Grow and treat biofilms with this compound as described in the inhibition or eradication assays.
-
After treatment, wash the wells twice with PBS.
-
Prepare the XTT-menadione solution immediately before use by mixing XTT (1 mg/mL in PBS) and menadione (0.4 mM in acetone) at a 20:1 ratio.[9]
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours.
-
Measure the absorbance of the soluble formazan product at 492 nm.[8]
Biofilm Visualization by Confocal Laser Scanning Microscopy (CLSM)
This protocol allows for the three-dimensional visualization of the biofilm structure and the differentiation of live and dead cells.[10]
Materials:
-
Sterile glass-bottom dishes or chamber slides
-
Bacterial cultures
-
Appropriate growth medium
-
This compound stock solution
-
Fluorescent stains (e.g., SYTO 9 for live cells and propidium iodide for dead cells)
-
Confocal microscope
Procedure:
-
Grow biofilms on the glass surface of the dishes in the presence or absence of this compound for 24-48 hours.
-
Gently wash the biofilms twice with PBS to remove non-adherent cells.
-
Stain the biofilms with a mixture of SYTO 9 and propidium iodide according to the manufacturer's instructions.
-
Acquire z-stack images of the biofilms using a confocal microscope.
-
Analyze the images using appropriate software (e.g., ImageJ, COMSTAT) to determine biofilm thickness, biovolume, and the ratio of live to dead cells.[11]
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's anti-biofilm activity.
Caption: Proposed signaling pathways affected by this compound in bacterial biofilm formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorquinaldol, a topical agent for skin and wound infections: anti-biofilm activity and biofilm-related antimicrobial cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of various methods for in vitro biofilm formation: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of different detection methods of biofilm formation in the clinical isolates | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 5. static.igem.org [static.igem.org]
- 6. Crystal violet assay [bio-protocol.org]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
- 8. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcdr.net [jcdr.net]
- 10. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Broquinaldol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving Broquinaldol for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound (5,7-dibromo-2-methyl-8-quinolinol) is a compound with reported antifungal and antibacterial properties[1]. Like many hydrophobic organic molecules, this compound exhibits poor solubility in aqueous solutions, which are the basis for most cell culture media and assay buffers. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended starting solvent for preparing a this compound stock solution?
A2: For creating a high-concentration stock solution of this compound, dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing power for a wide range of organic compounds.[2] Ethanol can be considered as an alternative. It is crucial to use anhydrous, high-purity solvents to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds.
Q3: What is a typical concentration for a this compound stock solution in DMSO?
A3: A common practice is to prepare a stock solution in the range of 10-20 mM in DMSO. This concentration is generally high enough to allow for subsequent dilutions into aqueous media while keeping the final DMSO concentration in the assay below cytotoxic levels (typically ≤0.5%).
Q4: My this compound precipitated when I diluted the DMSO stock solution into my cell culture medium. What should I do?
A4: This is a common issue known as "crashing out." Several strategies can be employed to mitigate this:
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the final volume of the medium, perform a serial dilution. A stepwise dilution in pre-warmed (37°C) medium can prevent localized high concentrations that lead to precipitation.[3]
-
Pre-warm the Medium: Always use a medium that has been pre-warmed to 37°C before adding the compound.[3]
-
Vortexing/Sonication: Immediately after adding the this compound stock to the aqueous buffer, vortex the solution vigorously. Gentle sonication in a water bath may also help to redissolve the precipitate.[2]
-
Lower the Final Concentration: The intended final concentration of this compound in your assay might be above its solubility limit in the aqueous medium. Consider testing a range of lower concentrations.[3]
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving common solubility problems encountered during in vitro assays with this compound.
Problem 1: this compound powder does not dissolve in the initial solvent (e.g., DMSO).
| Possible Cause | Troubleshooting Step | Success Indicator |
| Insufficient solvent volume. | Gradually add more solvent while vortexing. | The powder fully dissolves, and the solution is clear. |
| Low temperature. | Gently warm the solution to 37°C in a water bath. | The compound dissolves upon warming. |
| Compound aggregation. | Sonicate the solution in a water bath for 5-10 minutes. | A clear solution is obtained. |
Problem 2: this compound precipitates out of the aqueous medium immediately after dilution from the DMSO stock.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Rapid change in solvent polarity. | Employ a stepwise dilution method. Create an intermediate dilution in a smaller volume of pre-warmed medium before adding to the final volume.[3] | The final solution remains clear without any visible precipitate. |
| Final concentration exceeds aqueous solubility. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. Start with a lower final concentration and gradually increase it.[3] | A concentration is identified that remains in solution for the duration of the experiment. |
| Use of cold medium. | Always use a medium pre-warmed to 37°C.[3] | Improved solubility and a clear final solution. |
Problem 3: The this compound solution appears clear initially but forms a precipitate over time during the experiment.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Kinetic vs. Thermodynamic Solubility. | The initial clear solution may be a supersaturated state that is not stable over time. Consider using a formulation aid. | The compound remains in solution for the entire experimental duration. |
| Temperature fluctuations. | Minimize the time cell culture plates are outside the incubator to avoid temperature drops.[3] | No precipitation is observed during the course of the assay. |
| Interaction with media components. | The presence of certain salts or proteins in the medium can affect solubility. Test solubility in a simpler buffer (e.g., PBS) to identify potential interactions. | The compound remains soluble, indicating a media-specific issue that may require formulation adjustments. |
Advanced Solubilization Strategies
If the basic troubleshooting steps are insufficient, the following advanced techniques can be considered:
| Strategy | Description | Considerations for In Vitro Assays |
| Co-solvents | Using a mixture of solvents, such as DMSO and ethanol, may improve solubility for some compounds.[3] Common co-solvents include polyethylene glycol (PEG) 400 and propylene glycol.[4][5] | The final concentration of all organic solvents must be kept low and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts. |
| Surfactants | Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to increase solubility.[2][6] | This approach is generally suitable for cell-free assays. For cell-based assays, surfactants can be cytotoxic, so their use must be carefully validated.[6] |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3] | The type and concentration of cyclodextrin need to be optimized for this compound. It is important to ensure that the cyclodextrin itself does not interfere with the assay or exhibit cytotoxicity. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.[7] | The pH must be maintained within a range that is compatible with the biological system being studied (e.g., physiological pH for cell-based assays). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonicate in a room temperature water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[2]
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: MTT Cytotoxicity Assay with this compound
This protocol outlines the steps for determining the cytotoxic effects of this compound using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Preparation:
-
Thaw a this compound DMSO stock solution.
-
Prepare serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a two-step dilution to minimize the final DMSO concentration.
-
Include a vehicle control (medium with the same final percentage of DMSO as the highest this compound concentration) and a negative control (medium only).[8]
-
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, and negative control to the respective wells.[8]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
Visualization of Experimental Workflow and Potential Signaling Pathways
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways affected by this compound.
References
- 1. This compound | C10H7Br2NO | CID 65620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Broquinaldol Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Broquinaldol precipitation in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in aqueous solutions?
This compound, with the chemical name 5,7-dibromo-2-methylquinolin-8-ol, is a derivative of quinoline.[1] Its molecular structure, containing a large, non-polar aromatic quinoline ring system with bromine substituents, contributes to its hydrophobic nature and consequently, very low solubility in water.[2] This inherent low aqueous solubility is the primary reason for its precipitation when introduced into aqueous buffers or media.
Q2: I'm dissolving this compound in an organic solvent first, but it precipitates upon dilution into my aqueous experimental medium. What is happening?
This common phenomenon is known as "solvent-shifting" or "antisolvent precipitation." this compound is likely soluble in your initial organic solvent (like DMSO or ethanol). However, when this concentrated stock solution is diluted into an aqueous buffer, the organic solvent concentration decreases significantly. This shift in the solvent environment reduces the overall solvating power for the hydrophobic this compound molecules, causing them to aggregate and precipitate out of the solution.
Q3: Can adjusting the pH of my aqueous solution prevent this compound precipitation?
Yes, pH adjustment can be an effective strategy. As a quinoline derivative, this compound is a weakly basic compound.[3] In acidic conditions (lower pH), the nitrogen atom in the quinoline ring can become protonated, forming a more soluble salt. Conversely, in neutral or alkaline conditions, it exists predominantly in its less soluble free base form. Therefore, lowering the pH of your aqueous solution may increase the solubility of this compound and prevent precipitation. However, the optimal pH must be compatible with your experimental system (e.g., cell culture, enzyme assay).
Q4: Are there any excipients or other agents I can add to my solution to improve this compound solubility?
Absolutely. Several types of excipients can be used to enhance the solubility of poorly water-soluble drugs like this compound:
-
Co-solvents: Water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can be included in the aqueous solution to increase its overall solvating capacity.
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water. Common non-ionic surfactants used in research include Tween® 80 and Triton™ X-100.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like this compound, effectively shielding the hydrophobic parts from water and increasing solubility.[2][4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[4]
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition of my organic stock solution to the aqueous medium.
This is a classic sign of rapid precipitation due to solvent shifting. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Recommended Actions & Parameters
| Parameter | Recommended Action | Notes |
| Final Concentration | Decrease the final concentration of this compound in your experiment. | The desired concentration may exceed its solubility limit in the final aqueous medium. |
| Co-solvent Percentage | Gradually increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous medium. | Be mindful of the solvent tolerance of your experimental system (e.g., cell viability is often affected by >0.5% DMSO). |
| Dilution Technique | Employ a stepwise dilution method. Add the stock solution to a small volume of the aqueous medium first, mix well, and then add this to the final volume. Ensure vigorous vortexing or stirring during the addition of the stock solution. | This helps to avoid localized high concentrations of this compound that can initiate precipitation. |
| Temperature | Gently warm the aqueous medium (e.g., to 37°C) before adding the this compound stock solution. | Increased temperature can sometimes enhance solubility. Ensure the temperature is compatible with your experimental setup.[6] |
Issue 2: My this compound solution is initially clear but becomes cloudy or shows precipitation over time.
This indicates that the solution is likely supersaturated and thermodynamically unstable. The following strategies can help to maintain a stable solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for delayed precipitation.
Recommended Actions & Parameters
| Parameter | Recommended Action | Notes |
| pH of the Medium | Adjust the pH of your aqueous buffer to a more acidic range (e.g., pH 4-6). | As this compound is a weak base, its solubility is expected to increase at lower pH values. The optimal pH should be determined empirically. |
| Polymeric Additives | Incorporate a small amount of a hydrophilic polymer such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) into your aqueous medium. | These polymers can act as precipitation inhibitors by preventing the aggregation and crystallization of drug molecules. |
| Cyclodextrins | Prepare the this compound solution using a pre-formed inclusion complex with a cyclodextrin, such as HP-β-CD. | This can significantly increase the apparent solubility and stability of this compound in aqueous solutions. |
| Solution Age | Always prepare this compound solutions fresh before each experiment. | Supersaturated solutions are inherently unstable and will eventually precipitate. |
Quantitative Data
Table 1: Solubility of 5,7-dibromo-8-hydroxyquinoline in Various Solvents at 298.15 K (25°C)
| Solvent | Mole Fraction Solubility (x10^4) | Solubility (mg/mL) - Estimated |
| Water | Very Low | Practically Insoluble[7] |
| Methanol | 1.37 | ~7.0 |
| Ethanol | 1.25 | ~8.2 |
| Isopropanol | 0.98 | ~7.9 |
| N,N-Dimethylformamide (DMF) | 134.41 | ~240 |
| Dimethyl Sulfoxide (DMSO) | - | Slightly Soluble[7] |
Data adapted from a study on 5,7-dibromo-8-hydroxyquinoline. The conversion to mg/mL is an estimation based on the molecular weight and solvent density.
Table 2: Effect of Co-solvents on the Solubility of 5,7-dibromo-8-hydroxyquinoline in Water Mixtures at 298.15 K (25°C)
| Co-solvent Mixture (w/w) | Mole Fraction Solubility (x10^4) |
| 20% Isopropanol in Water | 0.01 |
| 40% Isopropanol in Water | 0.05 |
| 60% Isopropanol in Water | 0.21 |
| 80% Isopropanol in Water | 0.58 |
| 20% DMF in Water | 0.45 |
| 40% DMF in Water | 3.98 |
| 60% DMF in Water | 24.1 |
| 80% DMF in Water | 75.8 |
Data adapted from a study on 5,7-dibromo-8-hydroxyquinoline.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Dilution into Aqueous Medium
Objective: To prepare a concentrated stock solution of this compound in an organic solvent and dilute it into an aqueous medium for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Dilution into Aqueous Medium:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Continuously vortex for another 30 seconds to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guides.
-
Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a this compound solution with enhanced aqueous solubility using an inclusion complex with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Preparation of HP-β-CD Solution:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration determined to be effective (e.g., 5-10% w/v). Stir until the HP-β-CD is completely dissolved.
-
-
Complexation:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
-
Separation of Undissolved this compound:
-
After the stirring period, allow the solution to equilibrate for a few hours.
-
Filter the suspension through a 0.22 µm syringe filter to remove any undissolved this compound. The filtrate now contains the soluble this compound-HP-β-CD complex.
-
-
Concentration Determination (Optional but Recommended):
-
Determine the concentration of this compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC to confirm the final concentration.
-
Signaling Pathway and Logical Relationship Diagrams
Caption: Logic for selecting a solubilization strategy.
References
- 1. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chembk.com [chembk.com]
Technical Support Center: Broquinaldol In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Broquinaldol for in vivo experiments. Given the limited publicly available data on this compound, this guide focuses on the principles of establishing experimental protocols for novel halogenated quinoline-based antimicrobial agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a halogenated quinoline derivative, specifically 5,7-dibromo-2-methylquinolin-8-ol[1][2][3][4]. Compounds of this class are recognized for their antibacterial and antifungal properties[5]. While the precise signaling pathway for this compound is not extensively documented, halogenated quinolines generally exert their antimicrobial effects by disrupting essential cellular processes in pathogens. This can include enzyme inhibition, disruption of membrane potential, and interference with DNA replication.
Q2: I cannot find established in vivo dosage protocols for this compound. Where should I start?
The absence of established protocols indicates that initial dose-finding studies are necessary. These studies, often called dose-ranging or maximum tolerated dose (MTD) studies, are critical for determining a safe and potentially efficacious dose range. The approach involves administering escalating doses of this compound to different groups of animals and observing for signs of toxicity over a specified period[6].
Q3: What animal models are appropriate for testing this compound?
The choice of animal model will depend on the research question. For antimicrobial studies, immunocompromised mouse models are frequently used for systemic infections, while specific models of topical or localized infections (e.g., skin infection models) may also be relevant. For initial toxicity and pharmacokinetic studies, standard rodent models such as mice or rats are typically employed.
Q4: What are the potential challenges when working with a poorly characterized compound like this compound?
Challenges include poor solubility, potential for off-target effects, and an unknown pharmacokinetic/pharmacodynamic (PK/PD) profile. It is crucial to characterize the compound's solubility in various vehicles and to conduct thorough toxicity assessments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High mortality in treated animals at low doses | - Acute toxicity of this compound.- Improper vehicle selection causing adverse effects.- Contamination of the compound. | - Immediately halt the experiment and perform a lower dose-ranging study.- Evaluate the toxicity of the vehicle alone in a control group.- Verify the purity of the this compound sample. |
| No observable therapeutic effect at any dose | - Insufficient dosage.- Poor bioavailability.- The compound is not effective against the selected pathogen in vivo. | - Increase the dose, if no toxicity is observed.- Consider a different route of administration.- Confirm the in vitro activity of this compound against the pathogen before proceeding with further in vivo studies. |
| Inconsistent results between experiments | - Variability in animal health.- Inconsistent preparation of this compound formulation.- Differences in experimental procedures. | - Ensure a consistent source and health status of animals.- Standardize the formulation procedure, including sonication or heating if required for solubilization.- Maintain a detailed and consistent experimental protocol. |
Data Presentation: Hypothetical Dose-Finding Study Design
The following table outlines a potential design for a single-dose acute toxicity study of this compound in mice, a necessary first step for dosage optimization.
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals | Key Observations |
| 1 | Vehicle Control | 0 | Intraperitoneal (IP) | 5 | Baseline health, weight, and behavior |
| 2 | This compound | 10 | Intraperitoneal (IP) | 5 | Clinical signs of toxicity, weight change |
| 3 | This compound | 50 | Intraperitoneal (IP) | 5 | Clinical signs of toxicity, weight change |
| 4 | This compound | 100 | Intraperitoneal (IP) | 5 | Clinical signs of toxicity, weight change |
| 5 | This compound | 250 | Intraperitoneal (IP) | 5 | Clinical signs of toxicity, weight change |
Experimental Protocols
Protocol: General In Vivo Antimicrobial Efficacy Study
This protocol provides a generalized framework. Specific parameters should be optimized based on preliminary dose-finding and pilot studies.
-
Animal Model: Select an appropriate animal model (e.g., BALB/c mice) for the infection being studied.
-
Pathogen Preparation: Culture the microbial pathogen (e.g., Staphylococcus aureus) to the mid-logarithmic phase. Wash and dilute the culture in a suitable medium (e.g., sterile saline) to the desired inoculum concentration.
-
Infection: Infect the animals via the appropriate route (e.g., intraperitoneal injection) with the prepared pathogen.
-
This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline). Further dilute to the final dosing concentrations.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the prepared this compound formulations to the treatment groups. Include a vehicle control group and a positive control group (an established antibiotic).
-
Monitoring: Monitor the animals daily for clinical signs of illness, body weight changes, and mortality for a predetermined period (e.g., 7 days).
-
Endpoint Analysis: At the end of the study, euthanize the surviving animals. Collect relevant organs (e.g., spleen, liver) for bacterial load determination by plating homogenized tissues on appropriate agar plates.
Visualizations
Caption: Experimental workflow for a novel antimicrobial agent.
Caption: Proposed antimicrobial mechanism of this compound.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. PubChemLite - this compound (C10H7Br2NO) [pubchemlite.lcsb.uni.lu]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound | C10H7Br2NO | CID 65620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vivo studies on halogen compound interactions. IV. Interaction among different halogen derivatives with and without synergistic action on liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Broquinaldol assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Broquinaldol assays. The information is presented in a question-and-answer format to directly address common issues encountered during antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (5,7-dibromo-2-methylquinolin-8-ol) is a halogenated quinoline derivative with reported antibacterial and antifungal properties.[1] As a member of the quinolone class of antibiotics, its primary mechanism of action is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair. By trapping these enzymes on the DNA, this compound leads to the cessation of DNA synthesis and ultimately, bacterial cell death.
Q2: Which are the most common assays to determine the antimicrobial activity of this compound?
The most common assays for evaluating the antimicrobial activity of this compound are methods to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Standard methods for MIC determination include:
-
Broth Microdilution: This is considered the "gold standard" and involves serial dilutions of this compound in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized bacterial suspension.
-
Agar Dilution: This method involves incorporating different concentrations of this compound into an agar medium, onto which the test organisms are then spotted.
Q3: What are the expected storage conditions for this compound?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.
Troubleshooting Inconsistent Results
Inconsistent results in this compound assays, such as variable Minimum Inhibitory Concentration (MIC) values across replicates or experiments, can arise from several factors. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: High Variability in MIC Values Between Replicates
Possible Cause & Troubleshooting Steps
-
Inconsistent Inoculum Density: The number of bacteria at the start of the assay is critical.
-
Solution: Always prepare a fresh bacterial suspension and standardize it to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. Use a calibrated spectrophotometer to ensure consistency.
-
-
Poor Compound Solubility: this compound, like many quinolones, may have limited solubility in aqueous media.
-
Solution: Ensure this compound is fully dissolved in the initial stock solution (e.g., in DMSO) before preparing serial dilutions in the assay medium. Visually inspect for any precipitation. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (ideally ≤0.1%) to avoid solvent-induced effects on bacterial growth.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting during the serial dilution process is a common source of error.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing at each step. Prepare a master mix for the bacterial inoculum to add to the plates to minimize well-to-well variability.
-
-
Edge Effects in Microtiter Plates: Wells on the outer edges of a 96-well plate can be prone to evaporation, leading to an effective increase in the compound concentration.
-
Solution: To mitigate this, you can fill the outer wells with sterile water or media without bacteria or compound. Ensure proper sealing of the plates during incubation.
-
Issue 2: MIC Values are Consistently Higher or Lower Than Expected
Possible Cause & Troubleshooting Steps
-
Incorrect this compound Concentration: Errors in the initial weighing of the compound or in the calculation of stock solution concentration will affect all subsequent dilutions.
-
Solution: Use a calibrated analytical balance for weighing the compound. Double-check all calculations for preparing the stock and working solutions. Consider the purity of the this compound powder in your calculations.
-
-
Media Composition: The composition of the culture medium can significantly impact the activity of quinolones.
-
Solution: Use the recommended medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. Divalent cations like Mg²⁺ and Ca²⁺ can affect the activity of quinolones; ensure your medium is properly prepared and standardized.
-
-
Sub-optimal Incubation Conditions: Incorrect temperature or incubation time can lead to skewed results.
-
Solution: Incubate plates at 35°C ± 2°C for 16-20 hours for most standard bacteria. Ensure your incubator provides a stable and uniform temperature.
-
-
Bacterial Contamination or Mutation: Contamination of the bacterial culture or spontaneous mutations can lead to unexpected resistance.
-
Solution: Always work with fresh, pure cultures. Perform regular quality control checks of your bacterial stocks.
-
Issue 3: No Bacterial Growth in Control Wells
Possible Cause & Troubleshooting Steps
-
Inactive Bacterial Inoculum: The bacterial culture may have lost viability.
-
Solution: Use a fresh overnight culture to prepare the inoculum. Streak a sample of the inoculum onto an agar plate to confirm viability.
-
-
Contamination of Media or Reagents: The growth medium or other reagents may be contaminated with an inhibitory substance.
-
Solution: Use fresh, sterile media and reagents. Always include a sterility control (media only, no bacteria or compound) to check for contamination.
-
Data Presentation
Table 1: Example MIC data for a related quinoline compound (Chlorquinaldol) against common bacterial pathogens.
Note: As specific MIC data for this compound is not widely published, data for the structurally similar compound Chlorquinaldol is provided for illustrative purposes.
| Bacterial Species | Gram Stain | MIC Range (mg/L) |
| Staphylococcus aureus | Gram-positive | 0.016 - 0.5 |
| Staphylococcus epidermidis | Gram-positive | 0.016 - 0.5 |
| Enterococcus faecalis | Gram-positive | 0.25 - 2 |
| Streptococcus pyogenes | Gram-positive | 1 - 4 |
| Escherichia coli | Gram-negative | 8 - 512 |
| Pseudomonas aeruginosa | Gram-negative | 32 - >512 |
| Proteus mirabilis | Gram-negative | 32 - 512 |
Data synthesized from in vitro studies on Chlorquinaldol for illustrative purposes.[2]
Table 2: Example Quality Control (QC) MIC Ranges for a Novel Quinolone against ATCC Reference Strains.
Note: These are established QC ranges for the novel quinolone JNJ-Q2 and serve as an example of expected data for QC procedures.[3]
| QC Strain | ATCC Number | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.004 - 0.015 |
| Enterococcus faecalis | 29212 | 0.015 - 0.06 |
| Escherichia coli | 25922 | 0.008 - 0.03 |
| Pseudomonas aeruginosa | 27853 | 0.5 - 2 |
| Streptococcus pneumoniae | 49619 | 0.004 - 0.015 |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve in an appropriate solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
2. Preparation of Microtiter Plates: a. In a 96-well, U-bottom microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used. b. Prepare an intermediate dilution of the this compound stock solution in CAMHB. c. Add 100 µL of this intermediate this compound dilution to well 1 of each corresponding row. This will be the highest concentration. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no drug).
3. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
4. Inoculation and Incubation: a. Add 50 µL of the final bacterial inoculum to each well (wells 1-12), resulting in a final inoculum density of approximately 5 x 10⁵ CFU/mL in a total volume of 100 µL per well. b. Include a sterility control row on each plate containing only sterile CAMHB. c. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). A small button of cells at the bottom of the well also indicates growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical workflow for troubleshooting.
References
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. Broth microdilution susceptibility testing of Brucella species: quality control limits for ten antimicrobial agents against three standard quality control strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of Broquinaldol stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Broquinaldol stock solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound (5,7-dibromo-2-methyl-8-quinolinol) is a halogenated derivative of 8-hydroxyquinoline.[1] It is recognized for its potent antifungal and antibacterial properties.[1] In a laboratory setting, it is utilized in studies investigating new antimicrobial agents.
Q2: What are the key chemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇Br₂NO | [1] |
| Molecular Weight | 316.98 g/mol | [1] |
| Appearance | White to cream or pale brown powder/solid | Thermo Fisher Scientific |
| Melting Point | 196-205 °C | Thermo Fisher Scientific |
Q3: What are the general mechanisms of action for this compound's antimicrobial activity?
The precise signaling pathways of this compound are not extensively detailed in the available literature. However, based on the known mechanisms of related 8-hydroxyquinoline compounds, this compound likely exerts its antimicrobial effects through a multi-faceted approach:
-
Metal Ion Chelation: 8-hydroxyquinoline and its derivatives are potent chelators of essential metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺).[2][3][4] By sequestering these ions, this compound can disrupt critical enzymatic functions within bacterial and fungal cells, thereby inhibiting their growth and proliferation.[2]
-
Disruption of DNA Synthesis: By interfering with the availability of essential metal cofactors for enzymes involved in DNA replication and repair, this compound may indirectly inhibit nucleic acid synthesis.[2]
-
Alteration of Cell Membrane Permeability: Some quinoline derivatives can integrate into the lipid bilayer of microbial cell membranes, disrupting their integrity. This can lead to the leakage of essential cellular components and ultimately, cell lysis.[2]
Below is a diagram illustrating the hypothesized antimicrobial mechanism of action for this compound.
Caption: Hypothesized antimicrobial mechanism of this compound.
Troubleshooting Guide
Problem 1: Precipitation of this compound in aqueous solutions during experiments.
-
Cause: this compound is sparingly soluble in water. The addition of a concentrated stock solution in an organic solvent to an aqueous buffer can cause the compound to precipitate out if the final concentration of the organic solvent is too low to maintain solubility.
-
Solution:
-
Increase the final concentration of the organic co-solvent (e.g., DMSO) , ensuring it remains at a level that is not toxic to the cells in your experiment (typically ≤ 0.5%).
-
Prepare the final dilution in the aqueous medium immediately before use. This minimizes the time the compound is in a potentially unstable state.
-
Vortex the solution thoroughly immediately after diluting the stock to ensure rapid and complete mixing.
-
Consider a brief, gentle warming of the solution to aid dissolution, but be cautious of potential heat-induced degradation.
-
Problem 2: Loss of this compound activity in stock solutions over time.
-
Cause: Degradation of this compound can be accelerated by several factors, including exposure to light, elevated temperatures, and inappropriate pH.
-
Solution:
-
Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down chemical degradation.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. Photodegradation is a common issue for many organic compounds.
-
pH Considerations: While specific data for this compound is limited, related compounds can be unstable at neutral to alkaline pH. If aqueous buffers are necessary, consider using a slightly acidic pH for short-term storage.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture.
-
Problem 3: Appearance of unknown peaks in HPLC analysis of stored this compound solutions.
-
Cause: The appearance of new peaks in a chromatogram is indicative of degradation. The nature of the degradation products will depend on the solvent and storage conditions.
-
Solution:
-
Solvent Choice: For long-term stability, aprotic solvents like DMSO or acetonitrile are generally preferred over protic solvents like ethanol or methanol, which can potentially react with the compound.
-
Purity Check: Routinely check the purity of your stock solution using an analytical technique like HPLC, especially before starting a new set of experiments.
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh stock solutions from solid this compound for each experiment.
-
Below is a logical workflow for troubleshooting this compound stock solution stability issues.
Caption: Troubleshooting workflow for this compound stability.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 316.98 g/mol .
-
To prepare 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 0.001 L * 316.98 g/mol * 1000 mg/g = 3.17 mg
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 3.17 mg of this compound powder directly into the tube. It is recommended to handle the powder in a chemical fume hood.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Securely cap the tube and vortex thoroughly for 1-2 minutes.
-
If the solid does not fully dissolve, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Stability Assessment of this compound by HPLC-UV
This protocol provides a general method for assessing the stability of this compound solutions. This method is based on common practices for similar compounds and may require optimization.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the quinoline structure, a wavelength between 220-280 nm should be evaluated for optimal detection.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a this compound solution in the solvent and at the concentration you wish to test for stability.
-
Time Zero (t=0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system and record the chromatogram. The peak area of the main this compound peak at t=0 will serve as the baseline.
-
Incubate the Solution: Store the solution under the conditions you want to evaluate (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), inject another aliquot of the stored solution into the HPLC.
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at t=0 to determine the percentage of the compound remaining.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
Below is a diagram of the experimental workflow for assessing this compound stability.
Caption: Workflow for this compound stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Mitigating Toxicity of Halogenated Hydroxyquinoline Derivatives (including Broquinaldol) in Animal Models
Disclaimer: Scientific literature specifically detailing the toxicity and mitigation strategies for Broquinaldol in animal models is limited. The following guidance is based on available data for closely related halogenated hydroxyquinoline derivatives and general principles of toxicology in animal research. Researchers should exercise caution and conduct thorough dose-range finding studies for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential toxicity associated with halogenated hydroxyquinoline derivatives like this compound during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential target organs for toxicity with halogenated hydroxyquinoline derivatives?
A1: Based on studies with related compounds, the primary organ of concern for systemic toxicity at higher doses appears to be the kidneys. One study on a combination of broxychinoline and broxaldin (5:1) observed necrobiotic changes in the kidneys of white rats following a 30-day peroral application at a dose of 0.24 g/kg body weight/24h.[1] Therefore, careful monitoring of renal function is recommended.
Q2: Are there any concerns about neurotoxicity with this class of compounds?
A2: While high doses of some halogenated hydroxyquinolines have been associated with neurotoxicity in the past, a study on a combination of broxyquinoline and brobenzoxaldine in therapeutic doses in humans did not find significant neurological adverse effects.[2] However, it is prudent to include neurological assessments in your toxicology screening, especially at higher dose levels.
Q3: What are the expected signs of acute toxicity?
A3: Acute toxicity studies of a broxychinoline and broxaldin combination in mice and rats determined LD50 values, which is the dose expected to cause mortality in 50% of the animals.[1] General signs of acute toxicity in animal models can include changes in physical appearance (e.g., ruffled fur), altered behavior (e.g., lethargy, agitation), and changes in body weight. PubChem lists this compound as potentially causing skin, eye, and respiratory irritation upon direct contact.[3]
Q4: How can I minimize local irritation upon administration?
A4: To minimize local irritation, especially for parenteral routes of administration, ensure the compound is fully solubilized in a suitable, non-irritating vehicle. The pH and osmolality of the formulation should be as close to physiological levels as possible. For oral administration, appropriate formulation can also help to minimize direct irritation to the gastrointestinal tract.
Troubleshooting Guides
Issue: Observed Signs of Renal Toxicity (e.g., changes in urine output, elevated serum creatinine/BUN)
Possible Cause: Compound-induced nephrotoxicity.
Troubleshooting Steps:
-
Dose Reduction: Immediately consider reducing the dose in subsequent cohorts to determine a dose-response relationship for the renal effects.
-
Hydration: Ensure animals have ad libitum access to water. Dehydration can exacerbate kidney injury.
-
Biomarker Analysis: Collect blood and urine samples to analyze a panel of renal biomarkers (e.g., serum creatinine, blood urea nitrogen (BUN), urinalysis for proteinuria and glucosuria).
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to identify the nature and extent of any lesions.
-
Alternative Dosing Regimen: Consider altering the dosing regimen (e.g., less frequent administration) to see if this mitigates the renal effects while maintaining efficacy.
Issue: Signs of Neurotoxicity (e.g., tremors, ataxia, altered gait)
Possible Cause: Central or peripheral nervous system effects of the compound.
Troubleshooting Steps:
-
Dose De-escalation: As with renal toxicity, the first step is to lower the dose to see if the neurological signs are dose-dependent.
-
Functional Observations: Implement a functional observational battery (FOB) to systematically assess neurological function, including motor activity, coordination, and reflexes.
-
Histopathology: Conduct a histopathological examination of the brain, spinal cord, and peripheral nerves to look for any compound-related changes.
-
Pharmacokinetic Analysis: Determine the brain-to-plasma concentration ratio of the compound to understand its ability to cross the blood-brain barrier. High central nervous system exposure could be a contributing factor.
Quantitative Data Summary
The following table summarizes acute toxicity data for a combined application of broxychinoline and broxaldin (5:1), which are structurally related to this compound. Note: These values may not be directly applicable to this compound and should be used for informational purposes only.
| Animal Model | Route of Administration | LD50 (g/kg body weight) |
| White Mice | Intraperitoneal | 0.125 |
| White Rats | Intraperitoneal | 0.213 |
| White Mice | Subcutaneous | > 1.0 |
| Data from a study on a 5:1 combination of broxychinoline and broxaldin.[1] |
Experimental Protocols
Protocol: Assessment of Potential Nephrotoxicity in a Rodent Model
Objective: To evaluate the potential for a test compound to induce kidney toxicity in rats following repeated oral administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sprague-Dawley rats (equal numbers of males and females)
-
Oral gavage needles
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., tubes with appropriate anticoagulant)
-
Clinical chemistry analyzer
-
Histology supplies (e.g., formalin, paraffin, microtome, stains)
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the start of the study.
-
Dose Groups: Assign animals to multiple dose groups (e.g., vehicle control, low dose, mid-dose, high dose) with a sufficient number of animals per group (e.g., n=8-10/sex/group). Dose selection should be based on preliminary dose-range finding studies.
-
Administration: Administer the test compound or vehicle orally via gavage once daily for a predetermined duration (e.g., 14 or 28 days).
-
Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in appearance, behavior, or signs of toxicity. Record body weights at least twice weekly.
-
Urine Collection: Prior to termination, place animals in metabolic cages for a timed urine collection (e.g., 16-24 hours). Analyze urine for volume, specific gravity, protein, glucose, ketones, and sediment.
-
Blood Collection: At termination, collect blood samples via an appropriate route (e.g., cardiac puncture under anesthesia). Process blood to obtain serum or plasma.
-
Serum Chemistry: Analyze serum/plasma for markers of renal function, including but not limited to:
-
Blood Urea Nitrogen (BUN)
-
Creatinine
-
-
Necropsy and Organ Weights: Perform a full necropsy on all animals. Weigh the kidneys and calculate the kidney-to-body weight ratio.
-
Histopathology: Preserve the kidneys in 10% neutral buffered formalin. Process tissues for histopathological examination. A veterinary pathologist should examine stained sections for any evidence of cellular degeneration, necrosis, inflammation, or other pathological changes.
Visualizations
Caption: Workflow for assessing potential compound-induced nephrotoxicity in animal models.
Caption: Logical workflow for troubleshooting and mitigating toxicity in animal studies.
References
- 1. [Acute and subchronic toxicity of 8-hydroxyquinolone derivatives in combined application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study on the neurotoxicity of broxyquinoline and brobenzoxaldine combination in therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H7Br2NO | CID 65620 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reproducible Experimental Design for Antibacterial Agent X
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent X. Our goal is to facilitate reproducible experimental outcomes by addressing common challenges encountered during in vitro testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Antibacterial Agent X?
A1: Antibacterial Agent X is a novel synthetic compound that disrupts bacterial cell wall synthesis. It specifically inhibits the transglycosylation step in peptidoglycan formation, leading to cell lysis and death. The agent shows broad-spectrum activity against a range of Gram-positive and select Gram-negative bacteria.
Q2: What are the recommended storage conditions for Antibacterial Agent X?
A2: For optimal stability, store the lyophilized powder of Antibacterial Agent X at -20°C, protected from light and moisture. Stock solutions prepared in an appropriate solvent (e.g., DMSO) should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results. What are the potential causes?
A3: Inconsistent MIC values can arise from several factors in the experimental workflow.[1] A systematic approach is crucial to pinpoint the source of variability.[1] Key areas to investigate include the bacterial inoculum preparation, the integrity of Antibacterial Agent X, the assay procedure, incubation conditions, and the method of result interpretation.[1]
Q4: Can Antibacterial Agent X be used in disk diffusion assays?
A4: Yes, Antibacterial Agent X is suitable for disk diffusion assays to determine bacterial susceptibility. However, the diffusion characteristics of the agent in agar can be influenced by factors such as agar depth and proper disk application.[2]
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results in Broth Microdilution Assays
Researchers may encounter variability in MIC values between wells, plates, or experiments. This guide provides a systematic approach to troubleshooting these inconsistencies.[1][2]
Table 1: Troubleshooting Inconsistent MIC Results
| Potential Cause | Recommended Solution |
| Bacterial Inoculum | |
| Inoculum density not standardized | Always adjust the inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration.[2] |
| Use of bacteria from different growth phases | Prepare the inoculum from a fresh overnight culture to ensure bacteria are in the logarithmic growth phase.[2] |
| Contaminated or mixed bacterial culture | Streak the culture on an appropriate agar plate to verify purity before preparing the inoculum.[1] |
| Antibacterial Agent X | |
| Degradation of the agent | Prepare fresh stock solutions for each experiment and store them under the recommended conditions.[1] |
| Poor solubility or precipitation in broth | Prepare stock solutions in a suitable solvent like DMSO and visually inspect wells for any precipitation.[1][2] Ensure the final solvent concentration does not impact bacterial growth.[2] |
| Inaccurate serial dilutions | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dilutions.[1] |
| Assay Procedure & Incubation | |
| Cross-contamination between wells | Use a new pipette tip for each dilution and well.[1] |
| Variations in incubation time or temperature | Strictly adhere to a standardized incubation time (e.g., 16-20 hours) and ensure the incubator is calibrated to the correct temperature (e.g., 35 ± 2°C).[1][2] |
| Result Interpretation | |
| Subjectivity in visual assessment | Have two individuals read the plates independently or use a microplate reader for objective optical density (OD) measurements.[1] |
| Incorrect endpoint determination | The MIC is the lowest concentration that results in the complete inhibition of visible growth.[2][3] |
Guide 2: Poor Reproducibility in Disk Diffusion Assays
The Kirby-Bauer disk diffusion method is a common technique for assessing antimicrobial susceptibility. This guide addresses frequent sources of error.[2]
Table 2: Troubleshooting Disk Diffusion Assays
| Issue | Potential Cause | Recommended Solution |
| No Zone of Inhibition | Bacterial resistance | Verify the assay with a known susceptible control strain.[2] |
| Inactive Antibacterial Agent X | Check the expiration date and storage conditions of the agent and disks. Prepare fresh disks if necessary.[2] | |
| Inconsistent Zone Sizes | Variation in agar depth | Pour agar plates to a consistent depth (e.g., 4 mm) as this affects antibiotic diffusion.[2] |
| Improper disk placement | Ensure disks are firmly and evenly pressed onto the agar surface.[2] | |
| Non-standardized inoculum | Prepare the bacterial lawn using an inoculum adjusted to a 0.5 McFarland standard. | |
| Fuzzy or Indistinct Zone Edges | Bacterial swarming or mixed culture | Ensure a pure culture is used. Some motile species may require alternative testing methods.[2] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol outlines the steps for determining the MIC of Antibacterial Agent X using the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibacterial Agent X Dilutions:
-
Prepare a stock solution of Antibacterial Agent X in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with the diluted bacterial suspension.
-
Include a growth control (broth with bacteria, no agent) and a sterility control (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of Antibacterial Agent X that completely inhibits visible growth of the organism.[2] This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Visualizations
Hypothetical Signaling Pathway for Antibacterial Agent X
Caption: Hypothetical signaling pathway of Antibacterial Agent X.
Experimental Workflow for MIC Determination
Caption: Standardized workflow for consistent MIC determination.
Troubleshooting Logic for Disk Diffusion Assays
Caption: Troubleshooting logic for disk diffusion assays.
References
Technical Support Center: Broquinaldol Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Broquinaldol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the influence of pH on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name 5,7-dibromo-2-methylquinolin-8-ol, is a derivative of 8-hydroxyquinoline.[1] Like other 8-hydroxyquinoline compounds, its primary mechanism of antimicrobial and antifungal action is believed to be its ability to chelate metal ions.[2][3] By binding to essential metal ions, this compound can disrupt vital cellular processes in microorganisms, leading to inhibition of growth or cell death.
Q2: What is the optimal pH for this compound's activity?
The optimal pH for this compound's activity has not been definitively established in publicly available literature. However, for many antimicrobial agents, activity is influenced by the pH of the medium, which can affect both the compound's solubility and its interaction with the target organism. For 8-hydroxyquinoline derivatives, a neutral to slightly alkaline pH is often used in antimicrobial susceptibility testing. For instance, some studies on similar compounds have utilized media buffered to a pH of 7.0 or 7.2.[4][5] It is crucial to experimentally determine the optimal pH for your specific application and target organism.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound, a derivative of 8-hydroxyquinoline, is expected to be pH-dependent. The 8-hydroxyl group can be deprotonated at higher pH values, forming a phenoxide salt that is generally more water-soluble. Conversely, at acidic pH, the quinoline nitrogen can be protonated. A related compound, 5,7-dibromoquinolin-8-ol, is known to be relatively insoluble in water but more soluble in organic solvents.[6] Therefore, adjusting the pH might be a strategy to enhance its solubility in aqueous experimental media.
Q4: Are there any known signaling pathways affected by this compound?
Currently, there is no specific information available in the scientific literature detailing the direct modulation of signaling pathways by this compound. The primary mechanism of action is attributed to its metal chelating properties, which can indirectly affect various cellular pathways dependent on metal ion cofactors.
Troubleshooting Guides
Problem: Low or inconsistent antimicrobial/antifungal activity observed in experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the medium | The pH of your experimental medium can significantly impact this compound's activity. We recommend performing a pH optimization experiment (see Experimental Protocols section) to determine the ideal pH range (e.g., 6.0-8.0) for your specific microbial strain. |
| Poor solubility of this compound | This compound may have limited solubility in aqueous media. Consider dissolving it in a small amount of a suitable organic solvent (e.g., DMSO) before preparing your final dilutions in the experimental medium. Be sure to include a solvent control in your experiments. Adjusting the pH of the medium might also improve solubility. |
| Degradation of the compound | Ensure that your stock solutions of this compound are stored properly, protected from light, and used within their recommended shelf life. Prepare fresh dilutions for each experiment. |
| Inappropriate microbial growth conditions | Verify that the growth medium, temperature, and incubation time are optimal for the specific microorganism being tested. |
Problem: Difficulty dissolving this compound for stock solutions.
| Possible Cause | Troubleshooting Step |
| Inherent low aqueous solubility | As a derivative of 8-hydroxyquinoline, this compound is expected to have low water solubility.[6] |
| 1. Use of a co-solvent: Dissolve this compound in a minimal amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before diluting it to the final concentration in your aqueous medium. | |
| 2. pH adjustment: Cautiously adjust the pH of the solvent. Increasing the pH may enhance the solubility of 8-hydroxyquinoline derivatives due to the deprotonation of the hydroxyl group. This should be done carefully to avoid degradation of the compound. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity using Broth Microdilution
This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of this compound at different pH values.
Materials:
-
This compound
-
Appropriate microbial culture (bacterial or fungal)
-
Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Sterile buffers for pH adjustment (e.g., phosphate buffers for pH 6.0, 7.0, 8.0)
-
Spectrophotometer or microplate reader
Methodology:
-
Preparation of pH-adjusted media: Prepare batches of the growth medium (e.g., MHB) and adjust the pH of each batch to the desired values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile buffers. Filter-sterilize the pH-adjusted media.
-
Preparation of this compound stock solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In separate 96-well plates for each pH value, perform serial two-fold dilutions of the this compound stock solution with the corresponding pH-adjusted medium to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum as per standard protocols (e.g., CLSI guidelines).
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plates. Include a positive control (microbes in medium without this compound) and a negative control (medium only) for each pH.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.[7]
-
Data Analysis: Compare the MIC values obtained at different pH levels to identify the pH at which this compound exhibits the highest activity (lowest MIC).
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans at Various pH Levels
| pH | MIC (µg/mL) |
| 6.0 | 16 |
| 6.5 | 8 |
| 7.0 | 4 |
| 7.5 | 4 |
| 8.0 | 8 |
Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.
Visualizations
Caption: Proposed mechanism of action for this compound.
References
- 1. 5,7-Dibromo-2-methylquinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 4. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Broquinaldol in cell culture
Disclaimer: Information on the specific biological mechanism of action, on-target efficacy, and off-target effects of Broquinaldol is limited in publicly available scientific literature. Therefore, this technical support guide provides a generalized framework for a hypothetical quinoline-derivative small molecule inhibitor, herein referred to as "Compound B," based on common principles and protocols for characterizing novel chemical entities in cell culture. Researchers should adapt these guidelines based on their own experimental observations and the specific properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a halogenated quinoline derivative with the chemical name 5,7-dibromo-2-methylquinolin-8-ol.[1][2][3] It has been reported to possess antifungal and antibacterial properties.[2] However, its specific molecular targets and mechanism of action in mammalian cells are not well-characterized in peer-reviewed literature.
Q2: What are off-target effects and why are they a concern for a novel compound like this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic or experimental target.[4] These interactions can lead to misleading experimental outcomes, cellular toxicity, and an incorrect interpretation of the compound's mechanism of action.[4] For a novel compound like this compound, where the primary target may not be known, it is crucial to identify and minimize off-target effects to ensure the validity of research findings.
Q3: How can I begin to identify the potential on-target and off-target effects of this compound in my cell line?
A multi-pronged approach is recommended. Start by performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest. Concurrently, assess cytotoxicity to distinguish between a specific biological effect and general toxicity. To identify potential targets, computational approaches such as similarity searches against known compounds can provide initial hypotheses. Experimental methods like chemical proteomics, thermal shift assays, and affinity chromatography are powerful tools for identifying direct binding partners.
Q4: I am observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. What could be the cause?
This could be due to several factors:
-
On-target toxicity: The intended pharmacological effect of this compound might be inherently toxic to the cells.
-
Off-target toxicity: this compound may be interacting with other cellular targets that are essential for cell survival.[4]
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Compound instability: The compound may be degrading in the cell culture medium into a toxic byproduct.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal or inconsistent results in cell-based assays. | 1. This compound instability or precipitation in media.2. Off-target effects interfering with assay readout.3. Cell health issues. | 1. Prepare fresh stock solutions. Test solubility in your specific cell culture medium. Consider using a lower concentration or a different solvent.2. Use a structurally related but inactive analog as a negative control, if available. Employ orthogonal assays to confirm findings.3. Regularly check cells for viability and morphology. Ensure consistent cell seeding density. |
| Observed phenotype does not correlate with the expected mechanism of action. | 1. The primary target of this compound is different from what was hypothesized.2. The observed effect is due to off-target interactions.3. The compound is acting through a downstream signaling pathway. | 1. Perform target identification experiments (e.g., chemical proteomics, CETSA).2. Conduct a counterscreen against a panel of known off-target proteins (e.g., kinases, GPCRs).3. Use pathway inhibitors to dissect the signaling cascade downstream of the initial interaction. |
| Difficulty in reproducing results from other publications or internal experiments. | 1. Differences in cell line passage number, and genetic drift.2. Variations in experimental conditions (e.g., serum concentration, incubation time).3. Purity and batch-to-batch variability of this compound. | 1. Use low-passage cells and perform cell line authentication.2. Standardize all experimental protocols and document all parameters.3. Obtain a certificate of analysis for the compound and, if possible, test different batches. |
Quantitative Data Summary
The following tables present hypothetical data for "Compound B" to illustrate how to structure and present quantitative findings.
Table 1: In Vitro Potency and Cytotoxicity of Compound B
| Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Cancer Cell Line A | Proliferation (MTT) | 1.5 | 25.0 | 16.7 |
| Cancer Cell Line B | Apoptosis (Caspase-Glo) | 2.8 | 35.0 | 12.5 |
| Normal Fibroblasts | Cytotoxicity (LDH release) | > 50 | > 50 | N/A |
Table 2: Off-Target Profiling of Compound B (Hypothetical Data)
| Target Family | Representative Target | Binding Affinity (Ki, µM) | % Inhibition at 10 µM |
| Kinases | Kinase X | 5.2 | 65% |
| GPCRs | Receptor Y | > 20 | < 10% |
| Proteases | Protease Z | 12.8 | 40% |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.[1] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Quantify the protein concentration and analyze the abundance of a specific target protein by Western blotting.
-
Data Analysis: Compare the amount of soluble protein at different temperatures between the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of this compound.
References
Technical Support Center: Broquinaldol Experimental Analysis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the experimental analysis of Broquinaldol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available quantitative data to facilitate your research.
Disclaimer: Publicly available experimental data specifically for this compound is limited. The quantitative antimicrobial data presented here is for Chlorquinaldol, a closely related halogenated quinoline. This information should be used as a reference point for experimental design and interpretation, with the understanding that the biological activity of this compound may differ.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary area of research?
This compound is a halogenated derivative of quinoline.[1] Compounds in this class are investigated for their antimicrobial properties. Research typically focuses on determining their efficacy against various pathogens and understanding their mechanism of action.
Q2: I am observing high variability in my Minimum Inhibitory Concentration (MIC) results for a this compound analog. What are the common causes?
Inconsistent MIC results can arise from several factors, including:
-
Inoculum Preparation: Incorrect bacterial density is a primary source of error. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.[2]
-
Compound Solubility: Poor solubility of the test agent can lead to inaccurate concentrations. Prepare stock solutions in an appropriate solvent and visually inspect for any precipitation during serial dilutions.
-
Media Composition: The pH and cation concentration of the culture media can significantly impact the activity of certain antimicrobial compounds. Using commercially prepared media can help ensure consistency.
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, MIC values. Ensure your incubator is properly calibrated and maintain consistent incubation periods.[2]
-
Endpoint Reading: Subjectivity in visually determining the MIC can lead to variability. It is beneficial to have two individuals read the results independently or use a microplate reader for a more objective measurement of bacterial growth.
Q3: What are the typical solvents used for dissolving this compound and related compounds for in vitro assays?
Troubleshooting Guides
Guide 1: Inconsistent Antimicrobial Susceptibility Testing Results
| Problem | Potential Cause | Recommended Solution |
| Variable MIC Values | Inconsistent inoculum density. | Standardize inoculum preparation using a McFarland standard to ensure a consistent starting concentration of bacteria (e.g., ~5 x 10^5 CFU/mL).[3] |
| Poor compound solubility or precipitation. | Prepare fresh stock solutions. Visually inspect for precipitation. Consider using a different solvent if solubility issues persist, ensuring the solvent itself does not affect bacterial growth at the final concentration. | |
| Inaccurate serial dilutions. | Calibrate pipettes regularly. Use fresh pipette tips for each dilution step to avoid cross-contamination. | |
| Irregular or No Zones of Inhibition (Disk Diffusion) | Improper disk placement. | Ensure disks are pressed firmly onto the agar surface to allow for uniform diffusion of the compound. |
| Variation in agar depth. | Pour agar plates to a consistent depth as this can affect the rate of antibiotic diffusion. | |
| Inactive compound. | Check the storage conditions and expiration date of the compound. If preparing disks in-house, ensure they are dried properly and stored in a desiccator. |
Guide 2: Issues with In Vitro Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in Cell Viability Assays | Contamination of cell cultures. | Maintain strict aseptic techniques. Regularly test cell lines for mycoplasma contamination. |
| Interference of the compound with the assay reagent. | Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents (e.g., MTT, resazurin). | |
| Inconsistent IC50 Values | Variations in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Fluctuations in incubation conditions (CO2, temperature, humidity). | Regularly calibrate and monitor incubator conditions to ensure a stable environment for cell growth. | |
| Cells are in different growth phases. | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase when seeding for experiments. |
Quantitative Data Summary
The following tables summarize the in vitro antimicrobial activity of Chlorquinaldol , a related halogenated quinoline, against a panel of Gram-positive and Gram-negative bacteria. This data is derived from broth microdilution assays and is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) ranges in mg/L.[4][5]
Table 1: Antimicrobial Activity of Chlorquinaldol against Gram-Positive Bacteria [4][5]
| Organism | MIC Range (mg/L) | MBC Range (mg/L) |
| Staphylococcus aureus | 0.016 - 0.5 | 0.25 - 1 |
| Staphylococcus epidermidis | 0.032 - 0.25 | 0.25 - 1 |
| Streptococcus pyogenes | 0.064 - 0.5 | 0.5 - 2 |
| Enterococcus faecalis | 0.125 - 1 | 0.5 - 2 |
Table 2: Antimicrobial Activity of Chlorquinaldol against Gram-Negative Bacteria [4][5]
| Organism | MIC Range (mg/L) | MBC Range (mg/L) |
| Escherichia coli | 8 - 512 | ≥ 512 |
| Pseudomonas aeruginosa | 32 - 512 | ≥ 512 |
| Proteus mirabilis | 32 - 512 | ≥ 512 |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is a generalized procedure based on standard antimicrobial susceptibility testing methods.[3][6]
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test microorganism from an overnight agar plate.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or another appropriate broth).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours under aerobic conditions.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Experimental Workflow for MIC Determination
References
- 1. medkoo.com [medkoo.com]
- 2. youtube.com [youtube.com]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Antimicrobial Activity of Chlorquinaldol against Microorganisms Responsible for Skin and Soft Tissue Infections: Comparative Evaluation with Gentamicin and Fusidic Acid [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Broquinaldol and Other Quinoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Broquinaldol and other notable quinoline derivatives, supported by experimental data. This analysis focuses on their antimicrobial and anticancer activities, offering insights into their potential therapeutic applications.
Quinoline and its derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] This guide focuses on a comparative analysis of this compound, a halogenated 8-hydroxyquinoline, with other key derivatives such as Clioquinol and Nitroxoline. While all three demonstrate significant antimicrobial and anticancer properties, notable differences in their potency and mechanisms of action exist.[1][3] This analysis, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, aims to inform further research and drug development efforts in this promising chemical space.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound and its analogs is primarily attributed to their efficacy as antimicrobial and anticancer agents. The following sections provide a quantitative comparison of their performance in these key areas.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The tables below summarize the MIC values of this compound, Clioquinol, and Nitroxoline against a range of pathogenic bacteria and fungi. Lower MIC values indicate greater potency.[4]
Table 1: Comparative Antibacterial Activity of Quinoline Derivatives (MIC in µg/mL)
| Derivative | Target Organism | MIC Range (µg/mL) | Reference |
| This compound | Gram-positive bacteria | Data not readily available in a comparative format | |
| Gram-negative bacteria | Data not readily available in a comparative format | ||
| Clioquinol | Staphylococcus aureus | 2.0 - 12.5 | [5][6] |
| Escherichia coli | 25 - >100 | [3] | |
| Nitroxoline | Escherichia coli | 2.6 - 10.5 | [7] |
| Klebsiella pneumoniae | 42.07 (µM) | [7] | |
| Staphylococcus aureus | 0.78 - 6.25 | [5] | |
| Other Quinoline Derivatives | Novel Quinoline-Sulfonamide Hybrids (QS series) | E. coli | 64 - 128 |
| Oxazino Quinoline Derivatives | S. epidermidis | Data not specified |
Table 2: Comparative Antifungal Activity of Quinoline Derivatives (MIC in µg/mL)
| Derivative | Target Organism | MIC Range (µg/mL) | Reference |
| This compound | Candida spp. | Data not readily available in a comparative format | |
| Clioquinol | Candida albicans | 0.03 - 4.0 | [3][5] |
| Cryptococcus neoformans | 0.06 - 2.0 | [5] | |
| Nitroxoline | Candida albicans | 0.125 - 1.0 | [3] |
| Aspergillus fumigatus | 0.25 - 2.0 | [3] | |
| Quinoline-Based Hydroxyimidazolium Hybrids | Candida albicans | 62.5 - >250 | [5] |
| Cryptococcus neoformans | 15.6 - 250 | [5] |
Anticancer Activity
The anticancer potential of these quinoline derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of cytotoxic potency.
Table 3: Comparative Anticancer Activity of Quinoline Derivatives (IC50 in µM)
| Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | Various cancer cell lines | Data not readily available in a comparative format | |
| Clioquinol | HCT-116 (Colon) | ~5 | [8] |
| MCF-7 (Breast) | ~10 | [8] | |
| Nitroxoline | PC-3 (Prostate) | 2.5 - 5.0 | [1] |
| A549 (Lung) | ~7.5 | [1] | |
| Quinoline-1,8-dione Derivative | HeLa (Cervical) | IC30: Value not specified | [9] |
| 6,8-Difluoro-2-methylquinolin-4-ol | Various cancer cell lines | Data not specified | [10] |
Mechanisms of Action and Signaling Pathways
The biological activities of these quinoline derivatives are underpinned by their ability to interfere with fundamental cellular processes, often through the modulation of key signaling pathways.
A primary mechanism of action for 8-hydroxyquinolines, including this compound and Clioquinol, is their ability to chelate metal ions, particularly zinc and copper.[1][2] This chelation can disrupt the function of metalloenzymes that are crucial for microbial survival and cancer cell proliferation.[1] Broxyquinoline has also been reported to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death.[2] While the specific signaling pathways modulated by this compound are not as extensively characterized, its structural similarity to other 8-hydroxyquinolines suggests potential involvement in the inhibition of pathways like NF-κB.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Efficacy of Broquinaldol: A Comparative Guide for Future Research
A Note to Researchers: As of December 2025, a review of published scientific literature reveals no available data on the in vitro anticancer activity of broquinaldol. Consequently, a direct comparison with established anticancer drugs is not currently possible. This guide has been developed to address this knowledge gap by providing a comprehensive, hypothetical framework for conducting such a comparative study. The experimental protocols, data presentation templates, and visualizations detailed below are intended to serve as a robust starting point for researchers investigating the potential of this compound as an anticancer agent.
Introduction to this compound
This compound is a quinoline derivative that has been historically investigated for its antiseptic and antimicrobial properties. While its activity in these areas is documented, its potential as a cytotoxic agent against cancer cells remains unexplored in the public domain. The structural components of this compound may present a basis for investigating its interaction with cellular pathways relevant to cancer proliferation. This guide outlines a standardized approach to perform an initial in vitro screening and comparison of this compound against a well-characterized chemotherapeutic agent, Doxorubicin.
Proposed In Vitro Comparison: this compound vs. Doxorubicin
To ascertain the anticancer potential of this compound, a direct comparison with an established drug is essential. Doxorubicin, an anthracycline antibiotic, is a widely used and potent chemotherapeutic agent with a well-understood mechanism of action, making it an ideal benchmark. The following sections detail the proposed experimental design for this comparative analysis.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The primary endpoint of this initial investigation would be the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound and doxorubicin should be determined across a panel of cancer cell lines representing different cancer types. The data should be summarized as follows:
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available | |
| HCT116 | Colon Carcinoma | Data not available | |
| HeLa | Cervical Adenocarcinoma | Data not available | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | Insert experimental value |
| A549 | Lung Carcinoma | Insert experimental value | |
| HCT116 | Colon Carcinoma | Insert experimental value | |
| HeLa | Cervical Adenocarcinoma | Insert experimental value |
Experimental Protocols
The following protocols provide a detailed methodology for the proposed comparative study.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be used, for instance:
-
MCF-7 (Breast Adenocarcinoma, ATCC HTB-22)
-
A549 (Lung Carcinoma, ATCC CCL-185)
-
HCT116 (Colon Carcinoma, ATCC CCL-247)
-
HeLa (Cervical Adenocarcinoma, ATCC CCL-2)
-
-
Culture Medium: All cell lines should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. The final concentrations should range from 0.01 µM to 100 µM. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizations: Workflows and Hypothetical Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway for further investigation.
Conclusion
The provided guide offers a comprehensive framework for the initial in vitro evaluation of this compound's anticancer properties. By following these standardized protocols, researchers can generate robust and comparable data that will be crucial in determining if this compound warrants further investigation as a potential therapeutic agent. The absence of existing data highlights a significant opportunity for novel research in the field of anticancer drug discovery.
Broquinaldol: A Comparative Analysis of its Antimicrobial Efficacy Against Known Antibiotics
For Immediate Release
[City, State] – December 24, 2025 – In an effort to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis, this guide details the antimicrobial efficacy of broquinaldol, a halogenated 8-hydroxyquinoline derivative, in relation to established antibiotic agents. This publication synthesizes available in vitro data, outlines experimental methodologies, and visualizes proposed mechanisms of action to facilitate an objective evaluation of this compound's potential as an antimicrobial agent.
This compound, chemically identified as 5,7-dibromo-2-methyl-8-quinolinol, belongs to the quinoline class of compounds, which are known for their broad-spectrum antimicrobial properties.[1] While specific comparative studies on this compound against a wide array of antibiotics are limited, extensive research on the closely related compound chlorquinaldol (5,7-dichloro-8-hydroxyquinaldine) provides valuable insights into its efficacy. Given their structural similarity as halogenated 8-hydroxyquinolines, the data on chlorquinaldol serves as a strong proxy for understanding the potential antimicrobial profile of this compound.
Comparative In Vitro Efficacy
The antimicrobial efficacy of this compound and its analogs is primarily attributed to their dual mechanism of action: metal ion chelation and disruption of the microbial cell membrane.[2] These compounds sequester essential metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are vital for bacterial enzymatic processes, thereby inhibiting metabolic pathways.[2] Concurrently, they intercalate into the lipid bilayer of the microbial cell membrane, leading to increased permeability and subsequent cell death.[2]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of chlorquinaldol against various Gram-positive and Gram-negative bacteria, alongside the MIC values for commonly used antibiotics for the same microorganisms. Lower MIC values indicate greater potency.
| Microorganism | This compound (as Chlorquinaldol) MIC (mg/L) | Gentamicin MIC (mg/L) | Fusidic Acid MIC (mg/L) | Ciprofloxacin MIC (µg/mL) | Amoxicillin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.016 - 0.5[3] | 0.235 - 0.5[4] | 0.12[5][6] | 0.25 - 0.5[1][7] | 0.25 - 128[8] |
| Staphylococcus aureus (MRSA) | 0.016 - 0.5[3] | >512 (Resistant) | 4 - >128[9] | 0.5 - >2[1][10] | 8 - >8[11] |
| Staphylococcus epidermidis | 0.016 - 0.5[3] | 0.25[12] | 0.25[5] | 0.5 | 0.25 |
| Enterococcus faecalis | 0.25 - 2[3] | >512 (Resistant) | 4[5] | 1 | 2 |
| Streptococcus pyogenes | 1 - 4[3] | - | 8[5] | 1 | 0.03 |
| Escherichia coli | 128 - 512[3] | 0.002 - 30[13][14] | - | 0.016 - 32[15][16] | 8 - >512[17] |
| Pseudomonas aeruginosa | 128 - 512[3] | 1 - 4[18] | - | 0.5 - 64[19] | - |
| Proteus mirabilis | 128 - 512[3] | - | - | 0.03 | - |
Note: The data for chlorquinaldol is presented as a proxy for this compound. MIC values for gentamicin, fusidic acid, ciprofloxacin, and amoxicillin are sourced from various studies and may show a range depending on the specific strains tested.
Experimental Protocols
The determination of antimicrobial efficacy is paramount for comparative analysis. The following methodologies are standard for assessing the in vitro activity of antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The bacteriostatic and bactericidal properties of the compounds are evaluated by determining the MIC and MBC values. The MIC is determined using the broth microdilution method in accordance with EUCAST (European Committee on Antimicrobial Susceptibility Testing) or CLSI (Clinical and Laboratory Standards Institute) standards.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Antimicrobial Agents: The test compounds (this compound/Chlorquinaldol and comparator antibiotics) are serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Determination of MBC: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated for 18-24 hours. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Time-Kill Assay
Time-kill experiments are performed to assess the bactericidal or bacteriostatic activity of a compound over time.
-
Preparation of Cultures: Bacterial suspensions are prepared to a standardized concentration in a suitable broth.
-
Exposure to Antimicrobial Agents: The test compounds are added to the bacterial suspensions at concentrations corresponding to multiples of their MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antimicrobial agent is also included.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 3, 6, 9, 24, and 48 hours), aliquots are withdrawn from each culture, serially diluted, and plated on appropriate agar plates.
-
Data Analysis: After incubation, the number of colony-forming units (CFU)/mL is determined for each time point. The results are typically plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[3]
Mechanism of Action: Visualized Pathways
The antimicrobial action of this compound, as with other 8-hydroxyquinolines, is understood to be a multi-targeted process that circumvents the single-target mechanisms of many conventional antibiotics. This dual-action mechanism is a key factor in its broad-spectrum activity and potentially lower propensity for resistance development.
Experimental Workflow for MIC Determination
Proposed Antibacterial Signaling Pathway of this compound
Conclusion
Based on the available in vitro data for the closely related compound chlorquinaldol, this compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Its efficacy against Gram-negative bacteria appears to be lower. The multi-targeted mechanism of action, involving metal ion chelation and membrane disruption, is a promising characteristic in the context of rising antibiotic resistance to single-target agents.
This comparative guide provides a foundational understanding of this compound's antimicrobial profile. Further research, including direct comparative studies of this compound against a broader range of contemporary antibiotics and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | In vitro Antimicrobial Activity of Chlorquinaldol against Microorganisms Responsible for Skin and Soft Tissue Infections: Comparative Evaluation with Gentamicin and Fusidic Acid [frontiersin.org]
- 4. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Fusidic Acid Resistance Determinants in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 15. researchgate.net [researchgate.net]
- 16. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chlorquinaldol, a topical agent for skin and wound infections: anti-biofilm activity and biofilm-related antimicrobial cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Broquinaldol's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Broquinaldol and other antimicrobial agents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide utilizes data from its structurally similar analogue, Chlorquinaldol, a halogenated 8-hydroxyquinoline derivative, to provide a representative comparison. This approach allows for a cross-validation of the expected biological activity of this compound against alternative compounds. The information presented herein is intended to support research and development efforts in the field of antimicrobial agents.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of halogenated quinolines is compared against flavonoids and other natural polyphenols, which are known for their broad-spectrum antimicrobial properties. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, where a lower value indicates higher efficacy.
Data Presentation: Quantitative Antimicrobial Activity
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Microorganism | Gram Strain | This compound (Data from Chlorquinaldol) | Flavonoids (Representative Range) | Polyphenols (Representative Range) |
| Staphylococcus aureus | Gram-positive | 0.016 - 0.5 | 1 - >128 | 10 - >256 |
| Streptococcus pyogenes | Gram-positive | 0.016 - 0.25 | 8 - 64 | 50 - 512 |
| Escherichia coli | Gram-negative | 128 - 512 | 16 - >256 | 100 - >1024 |
| Pseudomonas aeruginosa | Gram-negative | >512 | 64 - >512 | 200 - >1024 |
Note: Data for this compound is represented by published MIC values for Chlorquinaldol. Flavonoid and polyphenol MIC ranges are compiled from various studies on compounds like quercetin, catechin, and resveratrol to show a general efficacy range.
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Microorganism | Type | This compound (Expected Activity) | Flavonoids (Representative Range) | Polyphenols (Representative Range) |
| Candida albicans | Yeast | Likely effective (Specific data unavailable) | 4 - 128 | 10 - 250 |
| Aspergillus niger | Mold | Likely effective (Specific data unavailable) | 16 - 256 | 50 - 500 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal colonies are picked from a fresh agar plate.
-
The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound (e.g., this compound, flavonoid) is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are made in the appropriate broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.
-
Control wells are included: a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).
-
The plate is incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Agar Plates:
-
A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
-
Application of Test Compounds:
-
Sterile paper disks are impregnated with a known concentration of the test compound.
-
The disks are placed onto the inoculated agar surface.
-
-
Incubation:
-
The plates are incubated under appropriate conditions.
-
-
Measurement of Inhibition Zone:
-
The diameter of the zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Mandatory Visualizations
Proposed Mechanism of Action of Halogenated Quinolines
The antimicrobial action of halogenated quinolines like this compound is believed to involve the chelation of essential metal ions and disruption of cellular processes.
Caption: Proposed antimicrobial mechanism of halogenated quinolines.
General Antimicrobial Mechanisms of Flavonoids and Polyphenols
Flavonoids and other natural polyphenols exert their antimicrobial effects through multiple mechanisms, targeting various cellular components and functions.
Caption: Multifaceted antimicrobial mechanisms of flavonoids and polyphenols.
Experimental Workflow for MIC Determination
The broth microdilution method follows a systematic workflow to determine the minimum inhibitory concentration of a test compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
The Structural Dance of Potency: A Comparative Guide to the Structure-Activity Relationship of Broquinaldol Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of Broquinaldol analogs, focusing on their antimicrobial properties. By examining key structural modifications and their impact on potency, we aim to furnish a valuable resource for the rational design of novel anti-infective agents.
This compound, a derivative of 8-hydroxyquinoline, has long been recognized for its antiseptic and disinfectant properties. Its efficacy is intrinsically linked to its chemical architecture. This guide delves into the structural nuances that govern the antimicrobial activity of its analogs, presenting a comparative analysis based on available experimental data.
Unveiling the Antimicrobial Potency: A Quantitative Comparison
The antimicrobial activity of this compound and its analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various 8-hydroxyquinoline derivatives, which serve as structural analogs to this compound, against a panel of clinically relevant bacteria and fungi. These derivatives explore the impact of substitutions at different positions of the quinoline ring.
Table 1: Antibacterial Activity (MIC in µM) of 8-Hydroxyquinoline Derivatives
| Compound | Substituent(s) | S. aureus | E. coli | P. aeruginosa | Reference |
| 8-Hydroxyquinoline | None | 3.44-13.78 | >644.92 | >644.92 | [1] |
| Nitroxoline | 5-nitro | - | 5.26 | 84.14 | [1] |
| Cloxyquin | 5-chloro-7-iodo | ≤ 5.57 | - | >644.92 | [1][2] |
| 7-bromo-8-hydroxyquinoline | 7-bromo | - | - | >644.92 | [1] |
| 5,7-dichloro-8-hydroxyquinoline | 5,7-dichloro | - | - | >644.92 | [1] |
| Clioquinol | 5-chloro-7-iodo | - | - | >644.92 | [1] |
| Iodoquinol | 5,7-diiodo | - | - | >644.92 | [1] |
Note: "-" indicates data not available in the cited source.
Table 2: Antifungal Activity (MIC in µM) of 8-Hydroxyquinoline Derivatives
| Compound | Substituent(s) | C. albicans | Reference |
| 8-Hydroxyquinoline | None | 3.44-13.78 | [1] |
Deciphering the Structure-Activity Relationship (SAR)
The data presented in the tables, although not exhaustive for a complete this compound analog series, allows for the deduction of several key structure-activity relationships for this class of compounds:
-
The 8-Hydroxyl Group is Crucial: The phenolic hydroxyl group at the 8-position is a cornerstone of activity. Its ability to chelate metal ions is widely considered a primary mechanism of action.
-
Halogenation at Positions 5 and 7 Enhances Activity: The presence of halogen atoms, particularly at the 5 and 7 positions of the quinoline ring, significantly boosts antimicrobial potency. Dihalogenated derivatives, such as Cloxyquin and 5,7-dichloro-8-hydroxyquinoline, demonstrate superior activity compared to the parent 8-hydroxyquinoline. This is a key feature of this compound itself (5,7-dibromo-2-methyl-8-quinolinol). The nature of the halogen also plays a role, though a clear trend is difficult to establish without more extensive data.
-
Substitution at Other Positions Modulates Activity: As seen with Nitroxoline (5-nitro substitution), introducing electron-withdrawing groups at other positions can also influence the antimicrobial spectrum and potency. For instance, Nitroxoline shows notable activity against P. aeruginosa, a bacterium against which many other 8-hydroxyquinoline derivatives are less effective[1].
-
The 2-Methyl Group in this compound: While the provided data primarily focuses on substitutions at the 5 and 7 positions, the 2-methyl group in this compound likely contributes to the molecule's lipophilicity and steric profile, which can affect its ability to penetrate microbial cell membranes and interact with its target. Further studies on analogs with modifications at this position would be insightful.
Mechanism of Action: A Tale of Metal Chelation
The primary mechanism of action for 8-hydroxyquinoline derivatives, including this compound, is believed to be their ability to chelate essential metal ions, such as Fe²⁺, Cu²⁺, and Zn²⁺. These metal ions are vital cofactors for many microbial enzymes involved in critical metabolic pathways. By sequestering these ions, the analogs effectively starve the microbes of these essential nutrients, leading to growth inhibition and cell death.
Caption: Proposed mechanism of action of this compound analogs.
Experimental Protocols: A Guide to Evaluation
The determination of antimicrobial activity for this compound analogs relies on standardized and reproducible experimental protocols. The following outlines the methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Microbial cultures are grown overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in the broth medium directly in the 96-well plates.
-
Inoculation: A standardized volume of the microbial inoculum is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth, which can be assessed visually or by measuring the optical density.
References
Broquinaldol as an Alternative to Drug-Resistant Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. As conventional antibiotics lose their efficacy, the exploration of alternative antimicrobial agents is paramount. This guide provides a comparative analysis of broquinaldol and its closely related analogue, chlorquinaldol, as potential therapeutic options against drug-resistant bacteria. Due to the limited availability of specific experimental data for this compound, this guide will utilize data from chlorquinaldol, a structurally and functionally similar compound, to provide a representative comparison against established therapies for drug-resistant infections.
Mechanism of Action: A Dual Assault on Microbial Defenses
This compound and chlorquinaldol belong to the 8-hydroxyquinoline class of compounds, which are known for their broad-spectrum antimicrobial properties.[1][2] Their primary mechanism of action is believed to involve a two-pronged attack on microbial cells:
-
Disruption of Microbial Cell Membranes: These compounds are thought to interfere with the integrity of the cell membrane, leading to leakage of essential cellular components and ultimately, cell death.
-
Inhibition of Nucleic Acid Synthesis: Evidence suggests that they can also inhibit the synthesis of microbial DNA and RNA, crucial processes for bacterial replication and survival.
This dual mechanism may contribute to a lower likelihood of resistance development compared to drugs that target a single pathway.
Comparative Efficacy Against Drug-Resistant Pathogens
To objectively assess the potential of the this compound/chlorquinaldol class, their in vitro activity, expressed as Minimum Inhibitory Concentration (MIC), is compared with that of several newer antibiotics used to treat drug-resistant infections. The following tables summarize the MIC values against key resistant pathogens.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Chlorquinaldol against various bacterial strains.
| Bacterial Species | Resistance Profile | Chlorquinaldol MIC (mg/L) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.016 - 0.5[3][4] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.016 - 0.5[3][4] |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 0.016 - 0.5[3][4] |
| Enterococcus faecalis | - | 0.25 - 2[3][4] |
| Streptococcus pyogenes | - | 0.25 - 2[3][4] |
| Escherichia coli | - | 128 - 512[3][4] |
| Pseudomonas aeruginosa | - | 128 - 512[3][4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Alternative Antibiotics against Resistant Gram-Positive Pathogens.
| Antibiotic | Mechanism of Action | Target Pathogen | MIC Range (mg/L) |
| Dalbavancin | Lipoglycopeptide; inhibits bacterial cell wall synthesis.[5][6][7][8][9] | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC₉₀: 0.06[6] |
| Ceftaroline | Cephalosporin; inhibits bacterial cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a).[10][11][12][13] | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC₅₀/₉₀: 1[12] |
| Linezolid | Oxazolidinone; inhibits protein synthesis.[14][15] | Vancomycin-Resistant Enterococci (VRE) | MIC₅₀/₉₀: 2[15][16][17] |
| Daptomycin | Lipopeptide; disrupts bacterial cell membrane function. | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.125 - 1.0[18][19][20] |
Table 3: Minimum Inhibitory Concentration (MIC) of Alternative Antibiotics against Carbapenem-Resistant Enterobacteriaceae (CRE).
| Antibiotic Combination | Mechanism of Action | Target Pathogen |
| Ceftazidime-avibactam | Cephalosporin/β-lactamase inhibitor combination.[21][22] | Carbapenem-Resistant Enterobacteriaceae (CRE) |
| Meropenem-vaborbactam | Carbapenem/β-lactamase inhibitor combination.[21][22] | Carbapenem-Resistant Enterobacteriaceae (CRE) |
| Imipenem-cilastatin-relebactam | Carbapenem/β-lactamase inhibitor combination.[21][22] | Carbapenem-Resistant Enterobacteriaceae (CRE) |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the MIC of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the test compound (e.g., this compound) is prepared at a known concentration in a suitable solvent.
-
-
Preparation of Microtiter Plates:
-
A 96-well microtiter plate is used.
-
Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.
-
Each well will contain a final volume of 100 µL.
-
-
Inoculum Preparation:
-
A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
-
Incubation:
-
The microtiter plate is incubated at 35-37°C for 16-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation:
-
A standardized bacterial suspension is prepared as described for the MIC assay.
-
-
Exposure to Antimicrobial Agent:
-
The bacterial suspension is added to tubes containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
A growth control tube (no antimicrobial agent) is also included.
-
-
Sampling and Viable Cell Counting:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each tube.
-
Serial dilutions of these aliquots are plated onto agar plates.
-
-
Incubation and Colony Counting:
-
The agar plates are incubated at 35-37°C for 18-24 hours.
-
The number of colony-forming units (CFUs) on each plate is counted.
-
-
Data Analysis:
-
The log₁₀ CFU/mL is plotted against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.[14]
-
Mandatory Visualization
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Proposed mechanism of action of this compound/Chlorquinaldol.
References
- 1. This compound | C10H7Br2NO | CID 65620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorquinaldol | C10H7Cl2NO | CID 6301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Antimicrobial Activity of Chlorquinaldol against Microorganisms Responsible for Skin and Soft Tissue Infections: Comparative Evaluation with Gentamicin and Fusidic Acid [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Dalbavancin - Wikipedia [en.wikipedia.org]
- 6. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 12. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. mjima.org [mjima.org]
- 16. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jcdr.net [jcdr.net]
- 21. Role of newer and re-emerging older agents in the treatment of infections caused by carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Management of CRE Infection with a Focus on New Antimicrobial Agents [gavinpublishers.com]
A Head-to-Head Comparison of Broquinaldol and Similar Halogenated Hydroxyquinolines in Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Halogenated Hydroxyquinoline Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance necessitates a re-evaluation of established, broad-spectrum antimicrobial agents. Among these, halogenated derivatives of 8-hydroxyquinoline have a long history of use and exhibit potent activity against a wide range of pathogens. This guide provides a detailed head-to-head comparison of Broquinaldol (also known as Broxyquinoline or 5,7-dibromo-2-methyl-8-quinolinol) and its structurally similar analogs, Chlorquinaldol and Clioquinol. The analysis is based on available in vitro efficacy data, mechanisms of action, and standardized experimental protocols to assist researchers in evaluating their therapeutic potential.
Performance Comparison: In Vitro Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogs is best assessed through their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the available MIC data for these compounds against a selection of clinically relevant bacterial and fungal pathogens. Lower MIC values are indicative of higher potency.
| Compound | Microorganism | Type | MIC (µg/mL) |
| This compound | Clostridioides difficile | Gram-positive, Anaerobe | ~4 (12.5 µM)[1] |
| Staphylococcus aureus | Gram-positive | ~4 (12.5 µM)[1] | |
| Acinetobacter baumannii | Gram-negative | ~4 (12.5 µM)[1] | |
| Aspergillus fumigatus (azole-resistant) | Fungus | Fungicidal activity noted[2] | |
| Chlorquinaldol | Staphylococcus aureus | Gram-positive | 0.016 - 0.5 |
| Staphylococcus epidermidis | Gram-positive | 0.016 - 0.5 | |
| Enterococcus faecalis | Gram-positive | 0.25 - 2 | |
| Escherichia coli | Gram-negative | 8 - >512 | |
| Pseudomonas aeruginosa | Gram-negative | 32 - >512 | |
| Proteus mirabilis | Gram-negative | 32 - >512 | |
| Clioquinol | Staphylococcus aureus | Gram-positive | ~4 (12.5 µM) |
| Candida spp. | Fungus | 0.031 - 2[3] | |
| Dermatophytes | Fungus | 0.031 - 2[3] | |
| Cryptococcus spp. | Fungus | 0.5 - 8 | |
| Candida auris | Fungus | 0.5 - 8 |
Mechanism of Action: A Multi-Target Approach
Halogenated 8-hydroxyquinoline derivatives, including this compound, Chlorquinaldol, and Clioquinol, share a common, multi-pronged mechanism of antimicrobial action, which makes the development of resistance theoretically more challenging for pathogens.[1][4] The primary mechanisms are:
-
Metal Ion Chelation: These compounds are potent chelators of essential divalent metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[1][4] These metal ions serve as critical cofactors for a variety of microbial enzymes involved in metabolic and respiratory pathways. By sequestering these ions, the compounds inhibit essential enzymatic activities, leading to the disruption of microbial growth and replication.[1][4]
-
Membrane Disruption: The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer of microbial cell membranes.[1][4][5] This insertion disrupts membrane integrity, leading to increased permeability, the leakage of essential intracellular components, and ultimately, cell death.[1][4][5] This membrane-destabilizing property may also facilitate the entry of other antimicrobial drugs, suggesting a potential for synergistic therapeutic applications.[4]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the in vitro efficacy of antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a commonly used technique for generating the comparative data presented.
Broth Microdilution Method for MIC Determination
1. Preparation of Microbial Inoculum:
-
Isolate a pure culture of the test microorganism on an appropriate solid agar medium.
-
From a fresh culture (18-24 hours old), select 3-5 isolated colonies.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
2. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (this compound, Chlorquinaldol, or Clioquinol) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of final concentrations for testing.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized microbial suspension.
-
Include a positive control well (microorganism and broth without the antimicrobial agent) and a negative control well (broth only) to ensure the validity of the experiment.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) and for a specified duration (e.g., 16-24 hours for most bacteria, 24-48 hours for yeasts).[5]
4. Determination of MIC:
-
Following the incubation period, visually inspect the microtiter plates for microbial growth, indicated by turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[1][5]
Conclusion
This compound and its halogenated hydroxyquinoline analogs, Chlorquinaldol and Clioquinol, are potent antimicrobial agents with a broad spectrum of activity. Their multi-targeted mechanism of action, involving both metal ion chelation and membrane disruption, presents a significant advantage in an era of increasing single-target antibiotic resistance. While available data suggests comparable efficacy among these compounds, particularly against Gram-positive bacteria and fungi, Chlorquinaldol has been more extensively studied against a wider range of bacterial isolates from skin and soft tissue infections. This compound shows particular promise against the anaerobic pathogen Clostridioides difficile and azole-resistant fungi. Further comprehensive, head-to-head in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to establish its place in the modern antimicrobial arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel antifungal activity of broxyquinoline against ITC-Resistant mutants via inhibition of methionine aminopeptidase in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Broquinaldol: Uncharted Territory in In Vitro and In Vivo Research
A comprehensive review of available scientific literature and public data reveals a significant lack of information regarding the in vitro and in vivo effects of Broquinaldol. Despite extensive searches of academic databases, patent libraries, and clinical trial registries, no specific studies detailing its mechanism of action, signaling pathways, or any experimental data validating its effects could be identified.
This absence of foundational research makes it impossible to construct a comparison guide for validating in vitro findings in in vivo models, as requested. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways and workflows cannot be fulfilled without the initial in vitro data to build upon.
The searches for "this compound in vitro mechanism of action," "this compound signaling pathway in vitro," "in vitro studies of this compound's effects," "this compound in vitro anticancer activity," "this compound mechanism of action," "this compound effect on signaling pathways," "in vivo studies of this compound," "this compound patent mechanism of action," "this compound clinical trials," "this compound analogs in vitro studies," and "synthesis and biological activity of this compound derivatives" did not yield any relevant results pertaining to this compound itself.
While the searches did retrieve information on other compounds, such as various bromophenol and quinaldine derivatives, and the therapeutic agent Brodalumab, none of these are directly related to this compound in a way that would allow for a meaningful scientific comparison or extrapolation of data.
At present, the scientific community has not published research on the in vitro activities of this compound. Consequently, there are no findings to validate in in vivo models. This highlights a significant gap in the understanding of this particular compound. For researchers, scientists, and drug development professionals interested in this compound, the initial step would need to be exploratory in vitro studies to first elucidate its basic biological effects and mechanism of action. Without such fundamental research, any further investigation into its potential therapeutic applications remains speculative.
Broquinaldol's Performance in the Spotlight: A Comparative Analysis Against Industry-Standard Antimicrobials
For Immediate Release
In an effort to provide researchers, scientists, and drug development professionals with a clear and objective assessment of Broquinaldol's capabilities, this guide presents a comprehensive comparison of its performance against established industry-standard treatments for gastrointestinal infections. This analysis is supported by available experimental data and detailed methodologies for key in vitro assays.
This compound, a halogenated 8-hydroxyquinoline derivative also known as Broxyquinoline, has demonstrated broad-spectrum antimicrobial properties.[1] Its therapeutic potential stems from a multi-pronged mechanism of action, which includes the chelation of essential metal ions and the disruption of microbial cell membranes.[1][2] This dual action is believed to contribute to its efficacy against a range of pathogens.
A Head-to-Head Look at In Vitro Efficacy
Direct, recent, head-to-head comparative studies of this compound against a wide array of enteric pathogens are limited in publicly available literature.[3] However, by compiling data on this compound and its closely related 8-hydroxyquinoline derivatives, a comparative picture of its potential antimicrobial activity can be formed.
Performance in Bacterial Gastroenteritis
Bacterial gastroenteritis is commonly caused by pathogens such as Escherichia coli, Salmonella spp., Shigella spp., and Campylobacter spp. The current standards of care for these infections often include fluoroquinolones like Ciprofloxacin and macrolides like Azithromycin.
Table 1: Comparative In Vitro Activity of this compound and Standard Antibiotics against Bacterial Pathogens
| Compound | Organism | MIC (µg/mL) | Reference |
| Broxyquinoline | Staphylococcus aureus | ~3.78 (12.5 µM) | [4] |
| Acinetobacter baumannii | ~3.78 (12.5 µM) | [4] | |
| Nitroxoline (related quinoline) | E. coli | 2 - 4 | [5] |
| Shigella flexneri | 2 - 4 | [5] | |
| Ciprofloxacin | Shigella sonnei | 0.008 | [6] |
| Campylobacter jejuni | >0.5 (Resistant) | [7] | |
| Azithromycin | Shigella spp. | Not specified | [8] |
| Campylobacter spp. | Not specified | [9] |
Note: MIC values for Broxyquinoline against specific enteric pathogens were not available in the searched literature. Data for Nitroxoline is provided as a reference for a related 8-hydroxyquinoline derivative. The conversion of µM to µg/mL for Broxyquinoline is an approximation based on its molar mass.
Performance in Amoebiasis
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is primarily treated with nitroimidazoles such as Metronidazole and Tinidazole.[10] this compound is classified as an antiprotozoal agent.[11]
In vitro studies have shown that this compound inhibits the fatty acyl-CoA binding protein (CpACBP1) of Cryptosporidium parvum, another protozoan parasite, with a 50% inhibitory concentration (IC50) of 64.9 µM.[11] While this is not E. histolytica, it points to its potential as an antiprotozoal agent. For comparison, the IC50 values for Metronidazole and Tinidazole against clinical isolates of E. histolytica are approximately 13.2 µM and 12.4 µM, respectively.[12]
Table 2: Comparative In Vitro Activity of this compound and Standard Antiamoebic Drugs
| Compound | Organism | IC50 (µM) | Reference |
| This compound | Cryptosporidium parvum | 64.9 | [11] |
| Metronidazole | Entamoeba histolytica | 13.2 | [12] |
| Tinidazole | Entamoeba histolytica | 12.4 | [12] |
Note: The IC50 value for this compound is against a different protozoan parasite and may not be directly indicative of its efficacy against E. histolytica.
Unraveling the Mechanism of Action
This compound's antimicrobial activity is attributed to two primary mechanisms:
-
Metal Ion Chelation : As an 8-hydroxyquinoline derivative, this compound is a potent chelator of divalent metal ions like iron (Fe²⁺) and copper (Cu²⁺). These ions are crucial for the function of many microbial enzymes. By sequestering these metals, this compound disrupts essential metabolic pathways in the pathogen.[1][11]
-
Membrane Disruption : The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of microbial cell membranes. This disrupts the membrane's integrity, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death.[2][11]
Recent research has also identified this compound as a blocker of the histamine H2 receptor (HRH2), which may contribute to its anti-inflammatory properties.[13] Furthermore, it has been shown to inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) pathway in vitro, suggesting a potential role in cancer research.[11]
Dual mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the antimicrobial performance of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions : Stock solutions of the test compounds (this compound, Ciprofloxacin, etc.) are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum : A standardized inoculum of the test bacterium (e.g., E. coli, Salmonella spp.) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation : Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Reading the MIC : The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Workflow for MIC determination.
In Vitro Antiamoebic Activity (IC50 Determination)
This assay is used to determine the concentration of a compound that inhibits 50% of the parasite's growth.
-
Cultivation of Parasites : Trophozoites of Entamoeba histolytica are cultured in a suitable medium (e.g., TYI-S-33 medium) at 37°C.
-
Drug Preparation : Test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium.
-
Assay Setup : Parasites are seeded into 96-well plates. The prepared drug dilutions are added to the wells.
-
Incubation : The plates are incubated in an anaerobic environment at 37°C for 48-72 hours.
-
Quantification of Growth Inhibition : Parasite viability can be assessed using various methods, such as the sub-culture method or colorimetric assays (e.g., using resazurin).
-
IC50 Calculation : The percentage of inhibition is calculated for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting a dose-response curve.
Conclusion and Future Directions
This compound presents an interesting profile as a broad-spectrum antimicrobial with a multi-targeted mechanism of action, which theoretically makes the development of resistance more challenging for pathogens.[3] While historical use suggests efficacy in gastrointestinal infections, there is a clear need for modern, direct comparative in vitro and in vivo studies to accurately benchmark its performance against current first-line antibiotics like Ciprofloxacin and Metronidazole.[3]
Future research should focus on generating robust, head-to-head MIC and IC50 data for this compound against a comprehensive panel of clinically relevant enteric pathogens. Such data will be crucial for a definitive assessment of its therapeutic potential in an era of increasing antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Broxyquinoline? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Activities of newer fluoroquinolones against Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility of Campylobacter jejuni and Campylobacter coli: comparison between Etest and a broth dilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Resistance Selection in Shigella flexneri by Azithromycin, Ceftriaxone, Ciprofloxacin, Levofloxacin, and Moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Resistance Mechanisms among Campylobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amoebic dysentery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Broquinaldol: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Broquinaldol, a compound recognized for its potential as an irritant to the skin, eyes, and respiratory system, necessitates a meticulous and informed approach to its disposal.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Disposal Plan
The cornerstone of safe this compound disposal lies in adherence to established safety protocols and a clear, pre-defined disposal plan. The primary directive for this compound waste is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."[1] This underscores the importance of treating this compound as a regulated chemical waste and strictly avoiding conventional disposal methods such as drain or trash disposal.
Key Safety Precautions:
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are essential to shield against potential splashes.
-
Hand Protection: Chemically resistant gloves should be worn to prevent skin contact.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
-
Protective Clothing: A lab coat or other suitable protective garments should be worn to protect the skin.
Step-by-Step Disposal Procedures
The following protocol outlines a systematic approach to the safe collection, storage, and disposal of this compound waste.
-
Waste Segregation and Collection:
-
All solid this compound waste, including contaminated items like weighing paper, gloves, and pipette tips, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
To prevent unintended chemical reactions, do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Labeling:
-
The hazardous waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Temporary Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Adhere to their specific procedures for waste handover and documentation.
-
-
Decontamination of Empty Containers:
-
Thoroughly decontaminate any empty containers that previously held this compound before they are recycled or disposed of as non-hazardous waste.
-
Rinse the container multiple times with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate generated from this process must be collected and disposed of as hazardous waste along with the other this compound waste.
-
Quantitative Data Summary
At present, specific quantitative data regarding disposal parameters for this compound, such as permissible concentration limits for drain disposal or pH adjustment levels for neutralization, are not publicly available. The prevailing guideline is to treat all this compound waste as hazardous and to be managed by a professional disposal service.
| Data Point | Value |
| CAS Number | 15599-52-7 |
| Molecular Formula | C₁₀H₇Br₂NO |
| Hazard Classifications | Skin Irritant, Eye Irritant, Respiratory Irritant |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Facility |
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Broquinaldol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Broquinaldol, a halogenated quinoline derivative. Adherence to these procedures is critical to mitigate risks of skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) for this compound
A comprehensive approach to personal protective equipment is non-negotiable when handling this compound. The following table summarizes the required PPE to prevent exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or defects before use. | To prevent skin contact and irritation. This compound is classified as a skin irritant. |
| Eye Protection | Safety goggles or a face shield. Safety glasses are not sufficient if there is a splash hazard. | To protect the eyes from dust particles and potential splashes, as this compound can cause serious eye irritation. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. | To avoid respiratory tract irritation, a known hazard of this compound. |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. Closed-toe shoes are mandatory. | To protect the skin from accidental spills and contamination. |
Standard Operating Procedure for Handling this compound
The following step-by-step protocol is designed to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before commencing work.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
3. Weighing and Aliquoting:
-
Handle this compound powder with care to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the powder.
-
If weighing, do so within the fume hood or a balance enclosure.
4. In Case of a Spill:
-
For a small spill, carefully sweep up the powdered material to avoid dust generation. Alternatively, moisten absorbent pads with a suitable solvent and wipe the area.
-
For a large spill, evacuate the immediate area and alert laboratory personnel.
-
Collect all contaminated materials in a sealed, labeled container for proper disposal.
-
Clean the spill area with soap and water after the initial cleanup.
5. First Aid Measures:
-
If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
In all cases of exposure, seek medical attention.
Disposal Plan for this compound Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
